Direct orange 118
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H24N6Na4O15S4 |
|---|---|
Molecular Weight |
988.8 g/mol |
IUPAC Name |
tetrasodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methyl-4-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C35H28N6O15S4.4Na/c1-17-11-23(57(45,46)47)5-9-27(17)38-40-31-29(59(51,52)53)15-19-13-21(3-7-25(19)33(31)42)36-35(44)37-22-4-8-26-20(14-22)16-30(60(54,55)56)32(34(26)43)41-39-28-10-6-24(12-18(28)2)58(48,49)50;;;;/h3-16,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI Key |
RLFHKVCTLYWSBM-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Direct Orange 118
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Orange 118 is a synthetic organic compound classified as a direct dye. Belonging to the double azo class of dyes, it is primarily utilized in the paper and textile industries for coloration.[1][2][3] Its molecular structure allows it to be directly absorbed by cellulosic fibers such as cotton, viscose, and silk without the need for a mordant.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and a general experimental protocol for its application in dyeing.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₅H₂₄N₆Na₄O₁₅S₄ | |
| Molecular Weight | 988.82 g/mol | |
| CAS Number | 60202-34-8, 28706-33-4 | |
| Synonyms | Cartasol Brilliant Orange 2RF, Direct Orange S, Orange 2R | |
| Physical Appearance | Orange Powder | |
| Solubility | Soluble in water | |
| Light Fastness | 2 (on a scale of 1 to 8) | |
| Washing Fastness | 2 (on a scale of 1 to 5) |
For Liquid Formulation:
| Property | Value |
| pH | 8.0 - 10.0 |
| Specific Gravity | 1.00 - 1.20 g/cm³ |
| Viscosity | < 100 cps |
Synthesis of this compound
The synthesis of this compound is a two-step process involving diazotization followed by a coupling reaction.
-
Diazotization: 4-Amino-3-methylbenzenesulfonic acid is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) to form a diazonium salt.
-
Coupling: The resulting diazonium salt is then coupled with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea to form the final this compound molecule.
Experimental Protocol: Dyeing of Cotton Fabric
The following is a general protocol for the application of this compound to cotton fabric in a laboratory setting. This procedure is synthesized from standard methodologies for direct dyes.
Materials and Reagents:
-
This compound
-
Cotton fabric (scoured and bleached)
-
Sodium carbonate (Soda ash)
-
Sodium chloride (Common salt) or Sodium sulfate
-
Wetting agent (optional)
-
Distilled water
-
Beakers
-
Heating mantle or water bath
-
Stirring rod
-
Thermometer
Procedure:
-
Preparation of the Dyebath:
-
Calculate the required amount of this compound based on the weight of the cotton fabric (e.g., 1% on weight of fabric, owf).
-
Create a paste of the dye with a small amount of cold water.
-
Add boiling water to the paste to dissolve the dye completely.
-
In a separate beaker, prepare the dyebath with the required volume of water, 0.5-1% owf sodium carbonate, and an optional wetting agent.
-
Add the dissolved dye solution to the dyebath.
-
-
Dyeing Process:
-
Immerse the cotton fabric in the dyebath at room temperature (approximately 40°C).
-
Stir gently for 15-20 minutes to ensure even wetting of the fabric.
-
Gradually raise the temperature of the dyebath to 90-95°C over 30 minutes.
-
Once the target temperature is reached, begin the addition of the electrolyte (sodium chloride or sodium sulfate). For a medium shade, approximately 10-15% owf of salt is used. The salt should be added in portions over 30 minutes to ensure even uptake of the dye.
-
Continue the dyeing process at 90-95°C for 45-60 minutes, with occasional stirring.
-
-
Rinsing and Drying:
-
After the dyeing is complete, allow the dyebath to cool to about 60-70°C.
-
Remove the fabric from the dyebath and rinse with cold water until the water runs clear.
-
Squeeze the excess water from the fabric and air dry.
-
Experimental Workflow:
Applications
The primary application of this compound is in the dyeing of paper and cellulosic textiles. Its good dyeing properties on cotton make it a suitable colorant for various textile products. While its use is predominantly industrial, its properties as a water-soluble azo dye could be of interest in research areas such as wastewater treatment studies, development of biosensors, or as a model compound in toxicological and environmental impact assessments of textile effluents.
Safety and Handling
This compound may cause irritation to the skin, eyes, and respiratory tract. It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder and ingestion. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
Navigating the Solubility Landscape of Direct Orange 118: A Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the solubility characteristics of Direct Orange 118, a prominent diazo dye. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and provides a logical framework for assessing dye solubility.
Core Understanding of this compound Solubility
This compound is consistently reported as a water-soluble dye.[1][2][3] This solubility is a key attribute for its application, particularly in the paper and textile industries. However, precise quantitative solubility data in various solvents remains largely unpublished in readily accessible scientific literature.
Azo dyes, as a class, tend to exhibit higher solubility in polar organic solvents compared to water. For instance, dimethyl sulfoxide (DMSO) is a commonly utilized solvent for creating concentrated stock solutions of azo dyes. Other effective organic solvents for this class of dyes include methanol, ethanol, ethyl acetate, butyl acetate, and isobutyl methyl ketone. The solubility of azo dyes containing ionizable functional groups, such as sulfonic acid moieties, is also significantly influenced by the pH of the aqueous solution.
Propylene glycol methyl ether acetate (PGMEA) has also been noted as a solvent for certain azo dyes. While specific values for this compound are not available, this general solvent behavior provides a foundational starting point for experimental design.
Data on Solubility
Given the absence of specific quantitative solubility data for this compound in the public domain, the following table summarizes the available qualitative information.
| Solvent | Temperature | Solubility | Citation |
| Water | Not Specified | Soluble | |
| Polar Organic Solvents (general for azo dyes) | Not Specified | Readily Soluble | |
| Dimethyl Sulfoxide (DMSO) (general for azo dyes) | Not Specified | Effective for stock solutions | |
| Methanol, Ethanol, Ethyl Acetate, Butyl Acetate, Isobutyl Methyl Ketone (general for azo dyes) | Not Specified | Effective | |
| Propylene Glycol Methyl Ether Acetate (PGMEA) (for some azo dyes) | Not Specified | Soluble |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound in their specific solvent systems, the following detailed experimental protocols are provided, adapted from established methodologies for determining dye solubility.
Protocol 1: Gravimetric Method for Solubility Determination
This method is a fundamental approach to determine the solubility of a dye in a given solvent at a specific temperature.
Materials:
-
This compound powder
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration system)
-
Oven for drying
-
Glass vials or flasks
Procedure:
-
Supersaturation: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial or flask. The presence of undissolved solid is crucial.
-
Equilibration: Seal the container to prevent solvent evaporation. Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to settle, permitting the undissolved solid to sediment.
-
Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a membrane filter (e.g., 0.45 µm) into a pre-weighed container. The filtration step should be performed quickly to minimize temperature changes.
-
Solvent Evaporation: Place the container with the filtered solution in an oven at a temperature sufficient to evaporate the solvent without degrading the dye.
-
Mass Determination: Once the solvent has completely evaporated, cool the container in a desiccator and weigh it on an analytical balance.
-
Calculation: The solubility is calculated as the mass of the dissolved dye per volume of solvent (e.g., in g/L or mg/mL).
Protocol 2: Spectrophotometric Method for Solubility Determination
This method is suitable for dyes with a strong chromophore and relies on the Beer-Lambert law.
Materials:
-
This compound powder
-
Selected solvent
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Centrifuge
-
Thermostatically controlled shaker or water bath
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Equilibration: Prepare a saturated solution of this compound as described in Protocol 1 (steps 1 and 2).
-
Phase Separation: Centrifuge the saturated solution at a high speed to pellet the undissolved solid.
-
Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the dye.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a dye such as this compound.
Caption: Logical workflow for dye solubility assessment.
References
In-Depth Technical Guide on the Thermal and Photolytic Stability of C.I. Direct Orange 118
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Direct Orange 118 is a double azo dye utilized primarily in the paper industry.[1] While specific public-domain data on its thermal and photolytic stability is limited, this guide synthesizes established principles of azo dye degradation to provide a comprehensive technical overview. Azo dyes, as a class, are known for their relative stability, a necessary trait for their industrial applications.[2][3] However, exposure to heat and light, particularly ultraviolet (UV) radiation, can induce degradation, leading to color fading and the formation of potentially hazardous byproducts.[4][5] Understanding these degradation pathways and the experimental methodologies to assess stability is crucial for ensuring product quality, safety, and environmental stewardship. This document outlines hypothetical degradation kinetics, potential byproducts, and detailed experimental protocols for the comprehensive stability assessment of this compound.
Chemical and Physical Properties of this compound
This compound is a water-soluble organic dye. Key identifying information is summarized in the table below.
| Property | Value |
| C.I. Name | This compound |
| Molecular Formula | C₃₅H₂₄N₆Na₄O₁₅S₄ |
| Molecular Weight | 988.82 g/mol |
| CAS Registry Number | 60202-34-8 / 28706-33-4 |
| Molecular Structure | Double Azo Class |
| Application | Primarily used for paper coloring. |
Hypothetical Thermal Stability and Degradation
While specific thermogravimetric analysis (TGA) data for this compound is not publicly available, the thermal decomposition of azobenzene dyes typically involves the cleavage of the azo bond (-N=N-) as a primary degradation step. The stability of the dye is influenced by its molecular structure, including the presence of substituents on the aromatic rings. Electron-withdrawing groups can enhance the dissociation of the phenyl-nitrogen bond.
Hypothetical Thermogravimetric Analysis (TGA) Data
The following table presents a hypothetical thermal decomposition profile for this compound, based on the behavior of similar azo dyes.
| Temperature Range (°C) | Weight Loss (%) | Postulated Events |
| 30 - 150 | ~5% | Loss of adsorbed water and volatile impurities. |
| 150 - 300 | ~20% | Initial decomposition of sulfonic acid groups and other peripheral substituents. |
| 300 - 550 | ~45% | Major degradation involving the cleavage of the azo linkages and fragmentation of the aromatic core. |
| > 550 | ~30% | Carbonization of the remaining organic material. |
Experimental Protocol for Thermogravimetric Analysis (TGA)
This protocol outlines a standard procedure for assessing the thermal stability of this compound.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
Temperature Program: Heat the sample from ambient temperature to 800°C at a linear heating rate of 10°C/min.
-
Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve is used to determine the onset of decomposition and the temperatures at which significant weight loss occurs.
Hypothetical Photolytic Stability and Degradation
The photostability of azo dyes is a critical parameter, as photodegradation leads to color loss and the formation of breakdown products. The process is typically initiated by the absorption of light, particularly UV radiation, which excites the dye molecule and can lead to the generation of reactive oxygen species, such as hydroxyl radicals, that attack the chromophore. For sulfonated azo dyes, degradation pathways can be complex, involving hydroxylation, cleavage of the azo bond, and eventual mineralization to smaller organic molecules and inorganic ions.
Hypothetical Photodegradation Kinetics
The photodegradation of dyes in solution often follows pseudo-first-order kinetics. The following table presents hypothetical degradation data for an aqueous solution of this compound exposed to a UV light source.
| Irradiation Time (hours) | Dye Concentration (mg/L) | Degradation (%) |
| 0 | 50 | 0 |
| 2 | 42 | 16 |
| 4 | 35 | 30 |
| 8 | 24 | 52 |
| 12 | 16 | 68 |
| 24 | 7 | 86 |
Experimental Protocol for Photolytic Stability Testing
This protocol provides a methodology for evaluating the photolytic stability of this compound in an aqueous solution.
-
Sample Preparation: Prepare a 50 mg/L solution of this compound in deionized water.
-
Irradiation Source: Use a UV lamp with a specific wavelength output (e.g., 365 nm) in a controlled environment.
-
Experimental Setup: Place 100 mL of the dye solution in a quartz photoreactor. Maintain constant stirring to ensure uniform irradiation.
-
Sampling: Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis:
-
UV-Vis Spectroscopy: Measure the absorbance of each aliquot at the maximum absorption wavelength (λmax) of this compound to monitor the decrease in dye concentration.
-
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Mass Spectrometry (MS): Separate and identify the parent dye and its degradation byproducts.
-
Visualization of Degradation Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the hypothetical degradation pathway of a sulfonated azo dye and a typical experimental workflow for stability testing.
Caption: Hypothetical photolytic degradation pathway for a sulfonated azo dye.
Caption: General experimental workflow for stability assessment.
Conclusion
References
In-Depth Technical Guide: Direct Orange 118 (CAS No. 28706-33-4)
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety considerations for the disazo dye, Direct Orange 118. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Physicochemical Properties
This compound is a synthetic organic compound belonging to the disazo class of dyes. It is primarily used in the paper and textile industries for its vibrant orange hue and its ability to directly bind to cellulosic fibers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Name | Tetrasodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-methyl-4-sulfonatophenyl)azo]naphthalene-2-sulfonate] |
| CAS Numbers | 28706-33-4, 60202-34-8 |
| Molecular Formula | C₃₅H₂₄N₆Na₄O₁₅S₄[1] |
| Synonyms | Brilliant Orange 2RF, Orange E-2R, Direct Paper Orange GL, Cartasol Brilliant Orange 2RF[1] |
| Chemical Class | Disazo Dye[1] |
| C.I. Number | Not Assigned[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 988.82 g/mol [1] |
| Appearance | Orange Powder |
| Solubility | Soluble in water |
| Light Fastness | 2 (Poor) |
| Washing Fastness | 2 (Poor) |
| UV-Vis λmax | Data not available; expected to be in the 440-490 nm range. |
Synthesis and Manufacturing
The synthesis of this compound involves a two-step process common for azo dyes: diazotization followed by an azo coupling reaction.
Synthesis Pathway
The manufacturing process begins with the diazotization of an aromatic amine, which is then coupled with a coupling agent.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and purification of this compound based on standard procedures for azo dye manufacturing.
Protocol 2.2.1: Synthesis of this compound
-
Diazotization:
-
Dissolve a molar equivalent of 4-Amino-3-methylbenzenesulfonic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite (NaNO₂).
-
Continue stirring for 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt. The completion of the reaction can be monitored using starch-iodide paper.
-
-
Azo Coupling:
-
In a separate vessel, dissolve a molar equivalent of the coupling agent, N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea, in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide) to form the phenoxide.
-
Cool the alkaline solution to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the alkaline solution of the coupling agent, maintaining the temperature below 10°C.
-
The coupling reaction is typically rapid, indicated by the formation of the orange dye precipitate.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
The dye is salted out from the reaction mixture by adding sodium chloride, which reduces its solubility.
-
The precipitated dye is then collected by filtration.
-
The crude dye is washed with a brine solution to remove impurities.
-
Further purification can be achieved by recrystallization from water or by using techniques such as reverse osmosis.
-
The purified dye is then dried in an oven at a controlled temperature.
-
Applications
This compound is utilized in various industrial applications due to its coloring properties.
-
Paper Industry: The primary application of this compound is in the coloring of paper products.
-
Textile Dyeing: It is used for dyeing cellulosic fibers such as cotton, linen, and viscose rayon. It can also be used for silk and wool.
-
Other Uses: There are mentions of its potential use in the manufacturing of coatings, inks, and plastics.
Protocol 3.1: General Procedure for Dyeing Cotton with this compound
-
Preparation of the Dye Bath:
-
Calculate the required amount of this compound based on the weight of the fabric and the desired shade percentage.
-
Create a paste of the dye powder with a small amount of cold water.
-
Add boiling water to the paste to dissolve the dye completely.
-
Add soda ash (sodium carbonate) to the dye bath to maintain an alkaline pH, which facilitates dyeing.
-
Add a wetting agent to ensure even dye penetration into the fabric.
-
-
Dyeing Process:
-
Introduce the pre-wetted cotton fabric into the dye bath at a temperature of approximately 40°C.
-
Gradually raise the temperature of the dye bath to a boil (around 95-100°C) over 30-45 minutes.
-
Add an electrolyte, such as sodium chloride or sodium sulfate, in portions. The salt helps to promote the exhaustion of the dye onto the fiber.
-
Maintain the dyeing process at a boil for 60-90 minutes, ensuring the fabric is agitated for even dyeing.
-
-
Post-Treatment:
-
After dyeing, the fabric is rinsed thoroughly with cold water to remove any unfixed dye.
-
A washing-off step with a soaping agent at a high temperature is performed to improve wash fastness.
-
Optionally, a dye-fixing agent can be applied in a fresh bath to further enhance the wet fastness properties.
-
The fabric is then squeezed and dried.
-
Safety and Toxicology
As with many synthetic dyes, particularly azo dyes, appropriate safety precautions should be taken when handling this compound.
Table 3: Toxicological and Safety Information for this compound
| Parameter | Information |
| Acute Toxicity (LD50) | No specific data available. |
| Skin Irritation | May cause skin irritation in sensitive individuals. |
| Eye Irritation | May cause eye irritation. |
| Respiratory Irritation | May cause respiratory irritation if inhaled. |
| Carcinogenicity | No specific data available. However, some azo dyes can be reduced to form aromatic amines, which are known or suspected carcinogens. |
| Ecotoxicity | No specific data available. Azo dyes are generally considered to be poorly biodegradable and can persist in the environment. |
Potential Cellular Effects of Azo Dyes
While specific signaling pathways for this compound have not been elucidated, the general toxicological profile of azo dyes suggests potential interactions at a cellular level. The reductive cleavage of the azo bond can lead to the formation of aromatic amines. These metabolites are often more toxic than the parent dye molecule.
Handling and Storage
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is an industrially significant disazo dye with primary applications in the paper and textile sectors. While its synthesis and application are well-established, there is a notable lack of publicly available, detailed toxicological and ecotoxicological data. As with all azo dyes, its potential to form hazardous aromatic amines upon degradation warrants careful handling and disposal to minimize environmental and health impacts. Further research into the specific toxicological profile and biodegradation pathways of this compound would be beneficial for a comprehensive risk assessment.
References
Lack of Specific Toxicological Data for Direct Orange 118 Necessitates a Class-Based Assessment
A comprehensive review of available toxicological data for the azo dye, Direct Orange 118 (CAS No. 12222-43-4), reveals a significant lack of specific quantitative information on its potential health effects. Material Safety Data Sheets (MSDS) for this substance primarily state that no information is available for acute toxicity, carcinogenicity, mutagenicity, or other toxicological endpoints[1]. This absence of specific data necessitates a broader, class-based toxicological assessment, focusing on the known hazards associated with azo dyes as a chemical group.
Azo dyes are a large and diverse group of synthetic organic colorants characterized by the presence of one or more azo bonds (-N=N-). While many azo dyes themselves exhibit low acute toxicity, a primary toxicological concern is their metabolic conversion into potentially hazardous aromatic amines[2][3][4]. This biotransformation can occur through the reductive cleavage of the azo bond by azoreductase enzymes, which are present in the liver and, notably, in the intestinal microflora[2].
General Toxicological Profile of Azo Dyes
The toxicological profile of an azo dye is often linked to the aromatic amines it can form upon metabolism. Some of these metabolic byproducts are known to be mutagenic and carcinogenic. Therefore, risk assessment for azo dyes frequently involves an evaluation of their potential to release harmful aromatic amines.
Key Toxicological Concerns:
-
Genotoxicity and Carcinogenicity: The primary concern with many azo dyes is their potential to be metabolized to genotoxic and carcinogenic aromatic amines.
-
Sensitization: Some azo dyes and their breakdown products have been identified as skin sensitizers, capable of causing allergic contact dermatitis.
Due to the absence of specific experimental data for this compound, a summary of its toxicological properties remains qualitative and is based on general safety precautions.
Safety and Handling Information for this compound
Based on available MSDS, the following general safety and handling information is provided for this compound:
| Hazard Type | Description | First Aid Measures |
| Acute Effects | May cause irritation to the eyes, skin, and respiratory tract. Harmful if swallowed. | Eye Contact: Flush with water. Skin Contact: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth and drink plenty of water. Seek medical attention if symptoms persist. |
| Chronic Effects | No specific information available. |
Experimental Protocols for Azo Dye Toxicological Assessment
While specific experimental data for this compound is unavailable, the following outlines a general experimental workflow for assessing the toxicological properties of an azo dye.
Metabolic Activation of Azo Dyes
The critical step in the potential toxicity of many azo dyes is the reductive cleavage of the azo bond. This process is illustrated in the following diagram.
References
Ecotoxicity of Azo Dyes: A Technical Guide Focused on Direct Orange 118 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azo dyes, including Direct Orange 118, represent a significant class of synthetic colorants used across various industries. Their widespread application, however, raises environmental concerns due to the potential for ecotoxicity. This technical guide provides an in-depth analysis of the ecotoxicological profile of azo dyes, with a specific focus on this compound where data is available, and drawing comparisons with other structurally related azo dyes. The guide summarizes key quantitative toxicity data, details relevant experimental protocols for ecotoxicity and genotoxicity assessment, and visually represents the underlying molecular mechanisms and experimental workflows. While specific quantitative ecotoxicity data for this compound is limited in publicly accessible literature, this guide serves as a comprehensive resource by presenting data from analogous azo dyes to infer potential environmental impacts.
Introduction to Azo Dyes and this compound
Azo dyes are characterized by the presence of one or more azo bonds (–N=N–) and are the largest group of synthetic dyes in commercial use. This compound is a disazo dye used in the textile and paper industries.[1] Its chemical structure and properties, like many other azo dyes, contribute to its persistence in the environment and potential for adverse ecological effects. The primary concern with azo dyes is their potential to form carcinogenic aromatic amines under reductive conditions, which can occur in anaerobic environments such as sediments and the mammalian gut.[2]
Aquatic Ecotoxicity
The release of azo dyes into aquatic ecosystems can have detrimental effects on a range of organisms. Acute and chronic toxicity studies are essential to characterize these effects.
Acute Toxicity to Aquatic Invertebrates
The acute immobilization test using Daphnia magna is a standard method for assessing the toxicity of chemical substances to aquatic invertebrates. While no specific LC50 value for this compound was found, data for other direct and orange azo dyes indicate a wide range of toxicity. For instance, the 48-hour LC50 for Direct Blue 218 in Daphnia magna has been reported as 3.6 mg/L, indicating high toxicity.[3]
Table 1: Acute Toxicity of Selected Azo Dyes to Daphnia magna
| Dye | Test Duration (hours) | EC50/LC50 (mg/L) | Reference |
| Direct Blue 218 | 48 | 3.6 | [3] |
| Disperse Orange 1 | 48 | >100 | [4] |
| Acid Red 88 | 48 | >100 |
Note: Data for this compound is not currently available in the cited literature.
Acute Toxicity to Fish
Table 2: Acute Toxicity of Selected Azo Dyes to Fish
| Dye | Species | Test Duration (hours) | LC50 (mg/L) | Reference |
| Direct Dyes (general) | Various | 96 | Varies |
Note: Quantitative data for specific direct orange dyes, including this compound, is limited in the reviewed literature.
Genotoxicity
A significant concern with azo dyes is their potential to cause genetic damage. This can occur directly or through the formation of genotoxic metabolites.
Micronucleus Test
The in vitro micronucleus test is a widely used genotoxicity assay that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. Studies on other disperse orange dyes, such as Disperse Orange 1, have shown an increase in micronuclei frequencies in human lymphocytes and HepG2 cells, indicating genotoxic potential.
Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. While specific Ames test results for this compound are not available, studies on other azo dyes have shown mixed results, with some demonstrating mutagenicity, particularly after metabolic activation.
Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Disperse Orange 1 has been shown to induce DNA damage in HepG2 cells at concentrations as low as 0.2 µg/mL.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of ecotoxicity data. The following sections outline the standard protocols for key experiments.
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to Daphnia magna.
-
Test Organisms: Daphnia magna, less than 24 hours old.
-
Test Duration: 48 hours.
-
Test Conditions: Static or semi-static exposure to a range of at least five concentrations of the test substance.
-
Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The EC50 (median effective concentration) at 48 hours is calculated.
Fish Acute Toxicity Test (OECD 203)
This guideline details the procedure for determining the acute lethal toxicity of chemicals to fish.
-
Test Organisms: Recommended species include zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss).
-
Test Duration: 96 hours.
-
Test Conditions: Fish are exposed to at least five concentrations of the test substance in a geometric series.
-
Endpoint: Mortality.
-
Data Analysis: The LC50 (median lethal concentration) at 96 hours is determined.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test identifies substances that cause cytogenetic damage leading to the formation of micronuclei.
-
Cell Cultures: Human peripheral blood lymphocytes or established cell lines like CHO or TK6 are used.
-
Exposure: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) and long (1.5-2 normal cell cycles) duration, with and without metabolic activation (S9).
-
Micronuclei Scoring: The frequency of micronucleated cells in binucleated cells (if using cytochalasin B) is determined.
-
Data Analysis: A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.
Signaling Pathways and Mechanisms of Toxicity
Azo dyes can exert their toxic effects through various molecular mechanisms, primarily related to their metabolism and the induction of oxidative stress.
Reductive Cleavage and Aromatic Amine Formation
Under anaerobic conditions, such as those found in sediments and the gut microbiota, the azo bond of dyes like this compound can be reductively cleaved by azoreductase enzymes. This process breaks the dye molecule into smaller, often colorless, aromatic amines. Some of these aromatic amines are known to be carcinogenic and mutagenic.
Oxidative Stress and the Nrf2 Signaling Pathway
Exposure to azo dyes and their metabolites can lead to the generation of reactive oxygen species (ROS), causing oxidative stress within cells. The cell responds to this stress by activating protective signaling pathways, such as the Keap1-Nrf2 pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, which encode for protective enzymes.
Biodegradation
The complete mineralization of azo dyes in the environment often requires a combination of anaerobic and aerobic processes. The initial anaerobic cleavage of the azo bond is followed by the aerobic degradation of the resulting aromatic amines.
References
Methodological & Application
Application Notes and Protocols for Staining Cellulose Fibers with Direct Orange 118
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Orange 118, also known as C.I. This compound, is a double azo dye utilized in the paper and textile industries for coloring cellulosic materials.[1] Its molecular structure allows for substantive dyeing of cellulose fibers, such as cotton, through non-covalent interactions. This protocol details the application of this compound for the qualitative and semi-quantitative assessment of cellulose fibers in research and laboratory settings. The staining procedure can be used to visualize fiber morphology, assess fibrillation, and estimate the relative accessibility of cellulose surfaces.
The affinity of direct dyes to cellulose is influenced by factors such as the dye's molecular geometry, the presence of functional groups that can form hydrogen bonds, and van der Waals forces.[2] While direct dyes like this compound have a natural affinity for cellulose, the process can be enhanced by the addition of electrolytes and control of temperature.
Principle of Staining
Direct dyes are anionic molecules that adsorb onto the surface of cellulose fibers from an aqueous solution. The mechanism of interaction primarily involves hydrogen bonding between the hydroxyl groups of the cellulose and the functional groups of the dye molecule. Van der Waals forces also contribute to the binding affinity. In an aqueous solution, cellulose can acquire a negative surface charge, which might repel the anionic dye. To overcome this repulsion and promote dye aggregation on the fiber surface, an electrolyte such as sodium chloride is often added to the staining solution.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Catalog Number (Example) |
| This compound (C.I. 28706-33-4) | Analytical Grade | Sigma-Aldrich | DXXXXX |
| Sodium Chloride (NaCl) | ACS Reagent | Fisher Scientific | SXXXXX |
| Distilled or Deionized Water | --- | --- | --- |
| Ethanol (95%) | ACS Reagent | VWR | VXXXXX |
| Glass microscope slides and coverslips | --- | --- | --- |
| Pipettes and pipette tips | --- | --- | --- |
| Beakers and graduated cylinders | --- | --- | --- |
| Staining jars or petri dishes | --- | --- | --- |
| Forceps | --- | --- | --- |
| Light microscope | --- | --- | --- |
Experimental Protocols
Preparation of Staining Solution
A typical stock solution of this compound is prepared at a concentration of 0.1% (w/v).
-
Weigh 0.1 g of this compound powder.
-
Dissolve the dye in 100 mL of distilled water in a beaker with gentle stirring. A magnetic stirrer can be used for efficient mixing.
-
To prepare the working staining solution, add sodium chloride to the stock solution to a final concentration of 1% (w/v). For example, add 1 g of NaCl to 100 mL of the 0.1% this compound solution.
-
Stir until the NaCl is completely dissolved.
-
The solution should be prepared fresh for optimal results, although it can be stored in a dark bottle at room temperature for several weeks.
Staining Protocol for Cellulose Fibers
This protocol is designed for the staining of loose cellulose fibers or paper pulp for microscopic observation.
-
Sample Preparation: Disperse a small amount of cellulose fibers in distilled water to create a dilute suspension.
-
Mounting: Using a pipette, place a drop of the fiber suspension onto a clean glass microscope slide. Allow the water to partially evaporate, or carefully blot the excess water with filter paper, leaving a thin layer of fibers on the slide.
-
Staining:
-
Cover the fibers on the slide with a few drops of the 0.1% this compound working solution containing 1% NaCl.
-
Allow the stain to incubate with the fibers for 5-10 minutes at room temperature. The incubation time can be optimized depending on the fiber type and desired staining intensity.
-
-
Washing:
-
Gently rinse the slide with distilled water to remove the excess, unbound dye. This can be done by adding a drop of distilled water to one edge of the coverslip (if used) and drawing it across with a piece of absorbent paper on the opposite edge, or by briefly and gently immersing the slide in a beaker of distilled water.
-
Perform a second wash with a 50% ethanol solution for 1-2 minutes to further differentiate the staining and remove background color.
-
Finally, rinse with distilled water again.
-
-
Mounting and Observation:
-
Place a coverslip over the stained fibers.
-
Observe the stained fibers under a light microscope. Cellulose fibers will appear orange-red.
-
Data Presentation
The intensity of the staining can be semi-quantitatively assessed to compare different fiber samples. For a more quantitative approach, image analysis software can be used to measure the color intensity of the stained fibers. The following table provides an example of how such comparative data could be presented.
| Fiber Sample | Treatment | Average Staining Intensity (Arbitrary Units) | Standard Deviation | Observations |
| Sample A | Untreated Control | 150.2 | ± 12.5 | Uniform, light orange staining. |
| Sample B | Mechanically Refined | 210.8 | ± 18.2 | Intense orange-red staining, indicating increased surface area and fibrillation. |
| Sample C | Chemically Modified | 115.4 | ± 9.8 | Reduced staining intensity, suggesting surface modification has blocked dye binding sites. |
Note: The data in this table is for illustrative purposes only and represents the type of results that could be obtained.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the this compound staining protocol for cellulose fibers.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No Staining | Staining time is too short. | Increase the incubation time with the staining solution. |
| Staining solution is old or degraded. | Prepare a fresh staining solution. | |
| Excessive washing. | Reduce the duration or vigor of the washing steps. | |
| High Background Staining | Insufficient washing. | Increase the number or duration of the washing steps, particularly the ethanol wash. |
| Staining solution is too concentrated. | Dilute the staining solution. | |
| Uneven Staining | Uneven application of the staining solution. | Ensure the fibers are fully and evenly covered with the staining solution. |
| Aggregation of fibers. | Ensure the fiber suspension is well-dispersed before mounting on the slide. |
References
Application Notes and Protocols: Adsorption of Direct Orange 118 on Activated Carbon
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental procedures and data analysis involved in the study of Direct Orange 118 dye adsorption onto activated carbon. The protocols outlined herein are compiled from established methodologies for similar dye adsorption studies and are intended to serve as a detailed guide for researchers in this field.
Introduction
This compound (CAS No. 60202-34-8) is a synthetic azo dye widely used in the textile and paper industries.[1][2][3] The discharge of effluents containing such dyes into water bodies is a significant environmental concern due to their color, persistence, and potential toxicity. Adsorption using activated carbon is a highly effective and widely used method for the removal of dyes from aqueous solutions due to its large surface area and porous structure.[4][5]
These application notes provide a framework for investigating the equilibrium, kinetics, and thermodynamics of this compound adsorption on activated carbon.
Experimental Protocols
Materials and Reagents
-
Adsorbent: Activated Carbon (commercial or laboratory-prepared). For laboratory preparation, various precursors like coconut shells, orange peels, or other agricultural waste can be used.
-
Adsorbate: this compound dye.
-
Chemicals for Activated Carbon Preparation (if applicable): Phosphoric acid (H₃PO₄), Zinc chloride (ZnCl₂), or other activating agents.
-
pH adjustment: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (0.1 M).
-
Reagent Grade Water: Deionized or distilled water.
Preparation of Activated Carbon (Example using a precursor)
-
Washing and Drying: The chosen precursor material (e.g., orange peels) is washed thoroughly with distilled water to remove surface impurities and then dried in an oven at 105°C for 24 hours.
-
Carbonization: The dried precursor is carbonized in a muffle furnace at a specific temperature (e.g., 500-800°C) for a set duration (e.g., 1-2 hours) in the absence of air.
-
Activation: The resulting char is chemically activated by impregnating it with an activating agent (e.g., H₃PO₄ or ZnCl₂) in a specific ratio (e.g., 1:1 w/w) for several hours. The impregnated char is then heated again in the furnace under controlled conditions.
-
Washing and Neutralization: The activated product is washed repeatedly with hot distilled water until the pH of the washing solution becomes neutral.
-
Drying and Sieving: The final activated carbon is dried in an oven at 110°C for 24 hours and then sieved to obtain the desired particle size.
Preparation of this compound Stock Solution
-
A stock solution of this compound (e.g., 1000 mg/L) is prepared by accurately weighing the required amount of dye powder and dissolving it in a known volume of distilled water.
-
Working solutions of desired concentrations are prepared by diluting the stock solution.
Batch Adsorption Experiments
Batch adsorption studies are performed to investigate the effect of various parameters on the adsorption process.
-
Effect of Contact Time: A fixed amount of activated carbon (e.g., 0.1 g) is added to a series of flasks containing a fixed volume (e.g., 100 mL) of this compound solution of a specific initial concentration. The flasks are agitated at a constant speed and temperature. Samples are withdrawn at different time intervals, filtered, and the remaining dye concentration is analyzed.
-
Effect of Initial Dye Concentration: The experiment is conducted by varying the initial concentration of the this compound solution while keeping the adsorbent dose, contact time, temperature, and pH constant.
-
Effect of Adsorbent Dose: The amount of activated carbon is varied while keeping the initial dye concentration, contact time, temperature, and pH constant.
-
Effect of pH: The pH of the dye solution is adjusted to different values using HCl and NaOH before adding the activated carbon. The adsorbent dose, initial dye concentration, contact time, and temperature are kept constant.
Analytical Procedure
The concentration of this compound in the solutions before and after adsorption is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax). The λmax for direct orange dyes typically falls in the range of 400-500 nm. The exact λmax for this compound should be determined by scanning the UV-Vis spectrum of a dilute solution of the dye.
The amount of dye adsorbed per unit mass of activated carbon at equilibrium (qe, mg/g) and at any time t (qt, mg/g) can be calculated using the following equations:
-
qe = (C₀ - Ce) * V / m
-
qt = (C₀ - Ct) * V / m
Where:
-
C₀ is the initial dye concentration (mg/L).
-
Ce is the equilibrium dye concentration (mg/L).
-
Ct is the dye concentration at time t (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
Data Presentation
The following tables present representative quantitative data from studies on the adsorption of similar orange dyes on activated carbon. These values should be considered as illustrative examples.
Equilibrium Isotherm Parameters (Representative Data)
| Isotherm Model | Parameters | Value |
| Langmuir | q_max (mg/g) | 150.8 |
| K_L (L/mg) | 0.085 | |
| R² | 0.992 | |
| Freundlich | K_F ((mg/g)(L/mg)^(1/n)) | 18.4 |
| n | 2.65 | |
| R² | 0.978 |
Caption: Representative Langmuir and Freundlich isotherm parameters for the adsorption of an orange dye on activated carbon.
Kinetic Model Parameters (Representative Data)
| Kinetic Model | Parameters | Value |
| Pseudo-First-Order | q_e (cal) (mg/g) | 112.5 |
| k₁ (1/min) | 0.023 | |
| R² | 0.965 | |
| Pseudo-Second-Order | q_e (cal) (mg/g) | 148.2 |
| k₂ (g/mg·min) | 0.0002 | |
| R² | 0.998 |
Caption: Representative kinetic parameters for the adsorption of an orange dye on activated carbon.
Thermodynamic Parameters (Representative Data)
| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| 298 | -5.87 | 25.4 | 104.9 |
| 308 | -6.92 | ||
| 318 | -7.97 |
Caption: Representative thermodynamic parameters for the adsorption of an orange dye on activated carbon.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for adsorption studies.
Adsorption Process Overview
Caption: Conceptual diagram of the adsorption process.
References
- 1. Cas 60202-34-8,C.I. This compound | lookchem [lookchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. khushidyechem.com [khushidyechem.com]
- 4. Preparation and Characterization of Activated Carbon Obtained from Water Treatment Plant Sludge for Removal of Cationic Dye from Wastewater [mdpi.com]
- 5. Synthesis and application of treated activated carbon for cationic dye removal from modelled aqueous solution - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Photocatalytic Degradation of Direct Orange 118
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Orange 118 is a synthetic azo dye extensively used in the textile industry. Due to its complex aromatic structure and the presence of the azo bond (-N=N-), it exhibits high stability and resistance to conventional wastewater treatment methods, posing a significant environmental concern. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis utilizing semiconductor materials, have emerged as a promising and effective technology for the complete mineralization of such recalcitrant organic pollutants into less harmful substances like CO₂, H₂O, and mineral acids.
This document provides detailed application notes and protocols for the photocatalytic degradation of this compound. It covers the principles of heterogeneous photocatalysis, experimental procedures, factors influencing degradation efficiency, and analytical techniques for monitoring the process.
Principle of Heterogeneous Photocatalysis
Heterogeneous photocatalysis is a process where a semiconductor material, upon absorption of light energy equal to or greater than its band gap, generates electron-hole pairs. These charge carriers migrate to the catalyst surface and initiate a series of redox reactions that produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•). These ROS are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants. Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most commonly used photocatalysts due to their high efficiency, chemical stability, non-toxicity, and low cost.
The fundamental steps involved in the photocatalytic degradation of organic dyes are:
-
Light Absorption: The semiconductor photocatalyst absorbs photons, leading to the generation of electron (e⁻) and hole (h⁺) pairs.
-
Generation of Reactive Oxygen Species: The photogenerated holes can oxidize water molecules or hydroxide ions to form hydroxyl radicals. The electrons can reduce molecular oxygen to superoxide radicals.
-
Adsorption of Pollutant: The dye molecules adsorb onto the surface of the photocatalyst.
-
Degradation of Pollutant: The adsorbed dye molecules are attacked and degraded by the highly reactive oxygen species.
-
Mineralization: The intermediate degradation products are further oxidized, ideally leading to complete mineralization into CO₂, water, and inorganic ions.
Experimental Protocols
This section outlines a generalized protocol for conducting a batch photocatalytic degradation experiment for this compound.
Materials and Reagents
-
This compound (analytical grade)
-
Photocatalyst (e.g., TiO₂ P25, nano-ZnO)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Methanol, isopropanol, or other radical scavengers (for mechanistic studies)
Equipment
-
Photoreactor (batch or continuous flow)
-
Light source (e.g., UV lamp, Xenon lamp with appropriate filters, or solar simulator)
-
Magnetic stirrer and stir bars
-
pH meter
-
UV-Vis spectrophotometer
-
Centrifuge or syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system (for detailed analysis of degradation products)
-
Total Organic Carbon (TOC) analyzer (for mineralization studies)
Protocol for Batch Photocatalytic Degradation
-
Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in DI water. Dilute the stock solution to the desired initial concentration for the experiments (e.g., 10-50 mg/L).
-
Catalyst Suspension: In a suitable reaction vessel (e.g., a beaker or a specialized photoreactor), add a predetermined amount of the photocatalyst to the dye solution. The catalyst loading needs to be optimized and typically ranges from 0.1 to 2.0 g/L.[1][2]
-
Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for a specific duration (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the dye molecules and the catalyst surface. This step is crucial to differentiate between removal by adsorption and removal by photocatalysis.[1]
-
Initiation of Photocatalysis: After the dark adsorption period, take an initial sample (t=0). Then, turn on the light source to initiate the photocatalytic reaction. Ensure the suspension is continuously and vigorously stirred to maintain homogeneity.
-
Sample Collection and Preparation: At regular time intervals (e.g., every 15, 30, or 60 minutes), withdraw an aliquot of the suspension. Immediately centrifuge the sample or pass it through a syringe filter to remove the photocatalyst particles and quench the reaction.
-
Analysis:
-
Decolorization: Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
Degradation: For a more detailed analysis of the dye concentration and the formation of degradation by-products, use an HPLC system.[3]
-
Mineralization: To determine the extent of complete degradation to CO₂ and water, measure the Total Organic Carbon (TOC) of the samples at different time points.
-
Data Analysis
-
Degradation Efficiency: Calculate the percentage of dye degradation using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 Where C₀ is the initial concentration of the dye (after the dark adsorption step) and Cₜ is the concentration at time 't'.[1]
-
Reaction Kinetics: The photocatalytic degradation of many organic dyes can be described by pseudo-first-order kinetics, following the Langmuir-Hinshelwood model at low initial dye concentrations. The integrated form of the pseudo-first-order rate equation is: ln(C₀ / Cₜ) = k_app * t Where k_app is the apparent pseudo-first-order rate constant (min⁻¹). A plot of ln(C₀ / Cₜ) versus time 't' should yield a straight line, and the rate constant can be determined from the slope.
Data Presentation
The following tables summarize the effects of various experimental parameters on the photocatalytic degradation of azo dyes, including specific data for this compound where available.
Table 1: Effect of Initial Dye Concentration on Degradation Efficiency
| Dye | Photocatalyst | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (min) | Reference |
| This compound | UV/Fe²⁺/H₂O₂ (Photo-Fenton) | 10 | 97.8 | 105 | |
| Direct Orange 26 | CoFe₂O₄/Ag₂O | 10 | ~85 | 90 | |
| Direct Orange 26 | CoFe₂O₄/Ag₂O | 30 | ~60 | 90 | |
| Direct Orange 26 | CoFe₂O₄/Ag₂O | 50 | ~45 | 90 | |
| Orange G | ZnO | 10 | ~95 | 90 | |
| Orange G | ZnO | 50 | ~60 | 90 |
Table 2: Effect of Catalyst Loading on Degradation Efficiency
| Dye | Photocatalyst | Catalyst Loading (g/L) | Degradation Efficiency (%) | Time (min) | Reference |
| Direct Orange 26 | CoFe₂O₄/Ag₂O | 0.5 | ~70 | 90 | |
| Direct Orange 26 | CoFe₂O₄/Ag₂O | 1.0 | ~85 | 90 | |
| Direct Orange 26 | CoFe₂O₄/Ag₂O | 1.5 | ~80 | 90 | |
| Methyl Orange | TiO₂ | 1.0 | ~42 | 180 | |
| Methyl Orange | TiO₂ | 3.0 | ~35 | 180 | |
| Acridine Orange | TiO₂ | 1.0 | ~60 | 120 | |
| Acridine Orange | TiO₂ | 3.0 | ~90 | 120 |
Table 3: Effect of pH on Degradation Efficiency
| Dye | Photocatalyst | pH | Degradation Efficiency (%) | Time (min) | Reference |
| This compound | UV/Fe²⁺/H₂O₂ (Photo-Fenton) | 3 | 97.8 | 105 | |
| Direct Orange 26 | CoFe₂O₄/Ag₂O | 3 | ~90 | 90 | |
| Direct Orange 26 | CoFe₂O₄/Ag₂O | 7 | ~65 | 90 | |
| Direct Orange 26 | CoFe₂O₄/Ag₂O | 11 | ~50 | 90 | |
| Orange G | ZnO | 4 | ~70 | 90 | |
| Orange G | ZnO | 7 | ~95 | 90 | |
| Orange G | ZnO | 10 | ~60 | 90 |
Mandatory Visualization
Caption: Experimental workflow for the photocatalytic degradation of this compound.
Caption: General mechanism of photocatalytic degradation of this compound.
References
Investigational Application of Direct Orange 118 for Plant Histology
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Direct Orange 118, a diazo dye, is traditionally utilized in the textile industry for its affinity to cellulosic fibers.[1] This characteristic suggests its potential as a stain in plant histology, given that plant cell walls are primarily composed of cellulose. This document provides a proposed methodology for the use of this compound as a stain for visualizing plant cell walls. The protocols herein are investigational and based on the known properties of direct dyes and established plant tissue staining techniques. Optimization will be necessary for specific plant tissues and research applications.
Principle of the Method
Safety Precautions
This compound may cause irritation to the skin, eyes, and respiratory tract. Ingestion or inhalation should be avoided. It is imperative to handle the dye in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).
Experimental Protocols
Materials
-
This compound (CAS No: 60202-34-8)
-
Plant tissue (e.g., roots, stems, leaves)
-
Fixative solution (e.g., Formalin-Acetic-Alcohol: 50% ethanol, 5% acetic acid, 10% formalin, 35% water)
-
Deionized water
-
Ethanol series (50%, 70%, 95%, 100%) for dehydration
-
Xylene or a xylene substitute for clearing
-
Paraffin wax for embedding
-
Microtome
-
Microscope slides and coverslips
-
Mounting medium (e.g., DPX)
-
Staining jars or Coplin jars
Equipment
-
Brightfield microscope
-
Fluorescence microscope with a broad range of filter sets (recommended for investigational use)
-
Spectrofluorometer (for determining excitation and emission maxima)
Protocol 1: Staining of Paraffin-Embedded Plant Tissues
This protocol is adapted from general methodologies for staining plant sections with direct dyes.
1. Tissue Fixation and Processing: a. Fix fresh plant tissue in a suitable fixative (e.g., FAA) for 24-48 hours. b. Dehydrate the tissue through a graded ethanol series. c. Clear the tissue using xylene or a xylene substitute. d. Infiltrate and embed the tissue in paraffin wax. e. Section the embedded tissue to a desired thickness (e.g., 10-15 µm) using a microtome. f. Mount the sections on microscope slides.
2. Staining Procedure: a. Deparaffinize the sections in xylene and rehydrate through a descending ethanol series to water. b. Prepare a staining solution of this compound. See Table 1 for suggested starting concentrations. c. Immerse the slides in the this compound staining solution for the recommended incubation period (see Table 1). d. Briefly rinse the slides in deionized water to remove excess stain. e. Dehydrate the sections through an ascending ethanol series. f. Clear the sections in xylene. g. Mount with a coverslip using a compatible mounting medium.
3. Observation: a. For brightfield microscopy, observe the stained sections. Cell walls are expected to appear orange. b. For fluorescence microscopy, an initial screening with standard filter sets (e.g., DAPI, FITC, TRITC) is recommended to identify potential fluorescence.
Protocol 2: Staining of Hand-Sectioned or Whole-Mount Tissues
This protocol is suitable for fresh or fixed tissues that do not require paraffin embedding.
1. Tissue Preparation: a. For hand sections, use a sharp razor blade to cut thin sections of the plant material. b. For whole mounts of small tissues (e.g., root tips, small leaves), they can be used directly after fixation (optional). c. Wash the sections or whole mounts in deionized water.
2. Staining Procedure: a. Prepare the this compound staining solution (see Table 1). b. Transfer the tissue into the staining solution and incubate. c. Wash the tissue with deionized water to remove excess dye. d. Mount the stained tissue on a microscope slide in a drop of water or a suitable mounting medium and apply a coverslip.
3. Observation: a. Observe under a brightfield or fluorescence microscope.
Data Presentation
As no established quantitative data for this compound in plant histology exists, the following tables provide suggested starting parameters for experimental optimization.
Table 1: Proposed Staining Parameters for this compound
| Parameter | Suggested Range | Notes |
| Dye Concentration | 0.1% - 1.0% (w/v) in water | Start with 0.5% and adjust based on staining intensity. |
| Incubation Time | 5 - 30 minutes | Softer tissues may require less time; lignified tissues may need more. |
| Washing Step | 1 - 2 minutes in water | A brief rinse is typically sufficient to remove excess, unbound dye. |
Table 2: Investigational Parameters for Fluorescence Microscopy
| Parameter | Suggested Approach |
| Excitation Wavelength (λex) | Perform a broad excitation scan (e.g., 350-550 nm) on a stained sample using a spectrofluorometer or a confocal microscope with spectral imaging capabilities to find the peak excitation. Given it is an orange dye, excitation in the blue-green range (e.g., 450-500 nm) is a plausible starting point. |
| Emission Wavelength (λem) | Following excitation at the determined peak, perform an emission scan to identify the peak emission wavelength. An orange emission would be expected in the 560-600 nm range. |
| Microscope Filter Sets | Based on the determined spectra, select appropriate filter sets. A standard TRITC or Texas Red filter set might be a reasonable starting point for initial screening. |
Visualizations
Proposed Staining Workflow
Caption: Proposed workflow for staining paraffin-embedded plant tissues.
Hypothesized Binding Mechanism
Caption: Conceptual diagram of dye-cellulose interaction.
References
Application Notes and Protocols for Direct Orange 118 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of Direct Orange 118 stock solutions for laboratory use. This compound is a diazo dye, appearing as an orange powder, and is known to be soluble in water.[1][2] While its primary industrial applications are in the dyeing of paper and textiles, its classification by some suppliers under "Fluorescent Dye," "Labeling Chemistry," and "Chemical Stain Analysis" suggests potential for research applications.[3]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below. This information is crucial for accurate preparation of stock solutions and for safety considerations.
| Property | Value |
| CAS Number | 60202-34-8[3] |
| Molecular Formula | C₃₅H₂₄N₆Na₄O₁₅S₄[4] |
| Molecular Weight | 988.82 g/mol |
| Appearance | Orange Powder |
| Solubility | Soluble in water |
Safety Precautions
Before handling this compound, it is imperative to consult the material safety data sheet (MSDS). The compound may cause skin, eye, and respiratory tract irritation. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times. Handling of the powder should be performed in a well-ventilated area or a fume hood to avoid inhalation.
Experimental Protocols
The following protocols detail the preparation of this compound stock solutions. The choice between a weight/volume (w/v) and a molar concentration will depend on the specific experimental requirements.
Preparation of a 1% (w/v) this compound Stock Solution
This protocol is suitable for applications where a specific percentage of the dye is required.
Materials:
-
This compound powder
-
High-purity deionized or distilled water
-
100 mL volumetric flask
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Magnetic stirrer and stir bar (optional)
-
Beaker
Procedure:
-
Weighing: Accurately weigh 1.0 g of this compound powder using an analytical balance.
-
Initial Dissolution: Transfer the weighed powder to a beaker. Add approximately 70-80 mL of deionized water.
-
Dissolving: Stir the solution using a magnetic stirrer until the dye is completely dissolved. Gentle heating may be applied to facilitate dissolution, but avoid boiling.
-
Transfer: Carefully transfer the dissolved dye solution to a 100 mL volumetric flask.
-
Rinsing: Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a quantitative transfer.
-
Final Volume Adjustment: Add deionized water to the volumetric flask until the bottom of the meniscus aligns with the 100 mL calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
Preparation of a 10 mM this compound Stock Solution
For applications requiring a precise molar concentration, the following protocol should be used.
Materials:
-
This compound powder (MW: 988.82 g/mol )
-
High-purity deionized or distilled water
-
100 mL volumetric flask
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Magnetic stirrer and stir bar (optional)
-
Beaker
Procedure:
-
Calculation:
-
To prepare 100 mL (0.1 L) of a 10 mM (0.01 mol/L) solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.01 mol/L × 0.1 L × 988.82 g/mol = 0.98882 g
-
-
-
Weighing: Accurately weigh approximately 0.989 g of this compound powder.
-
Dissolution: Follow steps 2 through 7 from the "Preparation of a 1% (w/v) this compound Stock Solution" protocol.
Storage and Stability
Store the prepared stock solution in a well-sealed container, protected from light. While some sources suggest room temperature storage, it is advisable to consult the supplier's certificate of analysis for specific recommendations. For long-term storage, refrigeration at 2-8°C may be appropriate to minimize degradation.
Preparation of Working Solutions
Working solutions are typically prepared by diluting the stock solution to the desired final concentration. The following formula can be used for this calculation:
M₁V₁ = M₂V₂
Where:
-
M₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be used
-
M₂ = Desired final concentration of the working solution
-
V₂ = Final volume of the working solution
Example: To prepare 10 mL of a 100 µM working solution from a 10 mM stock solution:
-
(10 mM) × V₁ = (0.1 mM) × (10 mL)
-
V₁ = (0.1 mM × 10 mL) / 10 mM = 0.1 mL or 100 µL
Pipette 100 µL of the 10 mM stock solution into 9.9 mL of the appropriate buffer or solvent to achieve the final volume of 10 mL.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the preparation of a this compound stock solution.
Caption: Workflow for this compound solution preparation.
References
Application Notes and Protocols for Direct Orange 118 in Textile Dyeing Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C.I. Direct Orange 118 in textile dyeing research, with a focus on its application to cellulosic fibers such as cotton. Due to a lack of extensive research specifically on this compound, the following protocols and data are based on general procedures for direct dyes and the limited technical data available for this specific dye. Researchers are advised to use the following information as a baseline and to perform optimization studies for their specific applications.
Introduction
This compound, also known as Direct Orange S or C.I. 29055, is a synthetic diazo dye.[1][2] It is characterized by its ability to be directly absorbed by textile fibers, particularly cellulosic fibers like cotton, viscose, and silk, without the need for a mordant. This property makes it a subject of interest in textile dyeing research for its straightforward application process. However, it is important to note that direct dyes, including this compound, have been associated with potential environmental and health concerns, leading to regulatory restrictions in some regions.
Physicochemical Properties and Technical Data
This compound is an orange powder that is soluble in water.[1] A liquid formulation of the dye is also available, typically appearing as a red liquid with a pH between 8.0 and 10.0. The following table summarizes the available quantitative data for this compound.
| Property | Value/Range | Source |
| Chemical Class | Diazo | |
| Appearance | Orange Powder / Red Liquid | |
| Solubility | Soluble in water | |
| Light Fastness | 2 (on a scale of 1-8) | |
| Washing Fastness | Data not available (Generally moderate to poor for direct dyes) | - |
| Rubbing Fastness (Crocking) | Data not available (Generally moderate for direct dyes) | - |
| Perspiration Fastness | Data not available (Generally moderate for direct dyes) | - |
| pH (Liquid Formulation) | 8.0 - 10.0 |
Note: The fastness properties of direct dyes can often be improved with after-treatments using dye-fixing agents.
Experimental Protocols
The following are detailed protocols for the application of this compound in a laboratory setting for textile dyeing research.
Materials and Reagents
-
This compound (powder or liquid)
-
Scoured and bleached cotton fabric
-
Sodium Carbonate (Soda Ash, Na₂CO₃)
-
Sodium Chloride (Common Salt, NaCl) or Glauber's Salt (Sodium Sulfate, Na₂SO₄)
-
Distilled or deionized water
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine, water bath)
-
Glassware (beakers, graduated cylinders)
-
Stirring rods
-
pH meter
-
Spectrophotometer for color measurement (optional)
-
Grey scale for color change and staining
Protocol for Exhaust Dyeing of Cotton with this compound
This protocol describes a standard exhaust dyeing method suitable for laboratory-scale experiments.
3.2.1. Preparation of Stock Solution (for powder dye)
-
Accurately weigh 1.0 g of this compound powder.
-
Create a paste by adding a small amount of cold water and stirring.
-
Gradually add hot water (80-90°C) while stirring continuously until the dye is completely dissolved.
-
Make up the final volume to 100 mL with distilled water to obtain a 1% (w/v) stock solution.
3.2.2. Dyeing Procedure
-
Set up the Dyebath:
-
Calculate the required volume of dye stock solution based on the desired percentage shade on weight of fabric (o.w.f.). For a 1% shade on a 10 g fabric sample, 10 mL of the 1% stock solution would be required.
-
Set the material-to-liquor ratio (MLR). A common laboratory MLR is 1:20 (e.g., 10 g of fabric in 200 mL of total dyebath volume).
-
Add the calculated amount of dye solution to the dyebath.
-
Add auxiliaries:
-
Sodium Carbonate (Soda Ash): 0.5 - 2.0 g/L (to maintain an alkaline pH).
-
Sodium Chloride or Glauber's Salt (Electrolyte): The amount will vary depending on the desired shade depth. A general guideline is:
-
Light shades (up to 0.5% o.w.f.): 5-10 g/L
-
Medium shades (0.5-2.0% o.w.f.): 10-15 g/L
-
Dark shades (>2.0% o.w.f.): 15-20 g/L
-
-
-
Add water to achieve the final calculated volume.
-
-
Dyeing Cycle:
-
Introduce the pre-wetted cotton fabric into the dyebath at room temperature (approximately 25-30°C).
-
Raise the temperature of the dyebath to the boil (100°C) at a rate of 2°C per minute.
-
Hold the temperature at the boil for 45-60 minutes, ensuring the fabric is fully immersed and agitated periodically.
-
Gradually cool the dyebath to 70°C.
-
-
Rinsing and Drying:
-
Remove the fabric from the dyebath.
-
Rinse the dyed fabric thoroughly with cold water until the water runs clear.
-
Squeeze the excess water from the fabric.
-
Air-dry the fabric at room temperature.
-
Workflow for Exhaust Dyeing of Cotton with this compound
Caption: Workflow for the exhaust dyeing of cotton fabric with this compound.
Protocol for Color Fastness to Washing (ISO 105-C06) - General Procedure
This is a general procedure and should be adapted based on the specific requirements of the ISO standard.
-
Prepare a composite specimen by sewing a piece of the dyed cotton fabric (e.g., 10 cm x 4 cm) with a piece of multifiber test fabric.
-
Prepare the wash liquor containing a standard soap solution.
-
Place the composite specimen in a stainless steel container with the specified volume of wash liquor and stainless steel balls (for mechanical action).
-
Conduct the test in a Launder-Ometer at the specified temperature and time (e.g., 60°C for 30 minutes).
-
After the test, rinse the specimen in cold water and then in distilled water.
-
Separate the dyed fabric and the multifiber fabric and dry them in air at a temperature not exceeding 60°C.
-
Assess the change in color of the dyed fabric and the staining of the multifiber fabric using the appropriate grey scales under standard lighting conditions.
Data Interpretation and Expected Results
-
Color Yield: The depth of shade can be quantitatively assessed by measuring the color strength (K/S value) using a spectrophotometer. Higher K/S values indicate a greater dye uptake.
-
Fastness Properties: The fastness properties are evaluated by comparing the change in color of the dyed sample and the staining of the adjacent undyed fabric against the grey scales. A rating of 5 indicates no change, while a rating of 1 indicates a significant change or staining. Based on the available data, this compound is expected to have poor light fastness. Its wash fastness is likely to be moderate to poor, which is typical for direct dyes without an after-treatment.
Logical Relationship of Dyeing Parameters
The following diagram illustrates the logical relationship between key dyeing parameters and their expected effect on the dyeing outcome for direct dyes like this compound.
Caption: Relationship between dyeing parameters and outcomes for direct dyes.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the dye powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound before use for detailed safety and handling information.
References
Application Note: Electrochemical Detection of Direct Orange 118 in Water
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and rapid electrochemical method for the detection of Direct Orange 118, a synthetic azo dye, in aqueous samples. The protocol leverages the inherent electroactive properties of the azo group within the dye molecule, which allows for its direct quantification using voltammetric techniques. By employing modified electrodes, enhanced sensitivity and selectivity can be achieved, making this method suitable for environmental monitoring and quality control applications. This document provides a comprehensive protocol for the fabrication of a modified electrode, the electrochemical measurement procedure, and data analysis.
Introduction
This compound is a water-soluble anionic azo dye used in the textile and paper industries.[1][2] The release of such dyes into industrial effluents poses a significant environmental concern due to their potential toxicity and persistence. Consequently, the development of reliable and efficient methods for their detection is of paramount importance.[3] Electrochemical methods offer several advantages over traditional analytical techniques, including high sensitivity, rapid response times, cost-effectiveness, and the potential for miniaturization and in-situ measurements.[4][5]
The fundamental principle behind the electrochemical detection of azo dyes lies in the redox activity of the azo group (-N=N-). This group can be electrochemically reduced at an electrode surface, generating a measurable current that is proportional to the concentration of the dye in the sample. The sensitivity and selectivity of this detection can be significantly enhanced by modifying the electrode surface with various nanomaterials, such as carbon nanotubes, graphene derivatives, or metal nanoparticles, which can increase the electroactive surface area and facilitate electron transfer.
This application note provides a generalized protocol for the electrochemical detection of this compound in water using a modified glassy carbon electrode (GCE).
Signaling Pathway
The electrochemical detection of this compound is based on the irreversible reduction of its azo groups. Under an applied potential, the -N=N- double bond undergoes a reduction process, typically involving the uptake of electrons and protons to form a hydrazo intermediate, which is then further reduced to aromatic amines. This electron transfer process at the electrode surface generates the analytical signal.
Caption: Electrochemical reduction pathway of this compound at an electrode surface.
Experimental Workflow
The overall experimental process for the electrochemical detection of this compound involves several key steps, from the preparation of the modified electrode to the final analysis of the water sample.
Caption: General experimental workflow for the electrochemical detection of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Glassy Carbon Electrode (GCE)
-
Ag/AgCl (saturated KCl) reference electrode
-
Platinum wire counter electrode
-
Alumina slurry (0.3 and 0.05 µm)
-
Phosphate buffer solution (PBS), pH range 5.0-8.0
-
High-purity water
-
(Optional) Modifying materials: e.g., multi-walled carbon nanotubes (MWCNTs), graphene oxide (GO), gold nanoparticles (AuNPs)
Instrumentation
-
Potentiostat/Galvanostat with a three-electrode system
Electrode Preparation and Modification
-
Polishing the GCE:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with high-purity water.
-
Sonciate the electrode in a 1:1 ethanol/water mixture for 2 minutes, followed by sonication in high-purity water for another 2 minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrode Modification (Example with MWCNTs):
-
Disperse a small amount of MWCNTs in a suitable solvent (e.g., N,N-dimethylformamide - DMF) with the aid of ultrasonication to form a stable suspension (e.g., 1 mg/mL).
-
Drop-cast a specific volume (e.g., 5 µL) of the MWCNT suspension onto the polished GCE surface.
-
Allow the solvent to evaporate at room temperature or under an infrared lamp.
-
The resulting MWCNT-modified GCE is now ready for use.
-
Electrochemical Measurements
-
Cell Assembly:
-
Assemble the three-electrode system in an electrochemical cell containing the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).
-
The modified GCE serves as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.
-
-
Electrochemical Analysis (Differential Pulse Voltammetry - DPV):
-
Add a known concentration of this compound to the electrochemical cell.
-
Record the DPV response within a suitable potential window (e.g., from 0.0 V to -1.2 V).
-
Typical DPV parameters: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s.
-
A reduction peak corresponding to the azo group reduction of this compound should be observed.
-
Record the peak current at the reduction potential.
-
-
Calibration Curve:
-
Generate a calibration curve by plotting the peak current as a function of the this compound concentration.
-
Spike the electrochemical cell with increasing concentrations of the dye and record the DPV response for each concentration.
-
Real Sample Analysis
-
Collect water samples (e.g., tap water, river water).
-
Filter the samples to remove any suspended solids.
-
Add the supporting electrolyte to the water sample.
-
Perform the DPV measurement as described above.
-
Determine the concentration of this compound in the sample using the standard addition method or by referring to the calibration curve.
Data Presentation
The performance of electrochemical sensors for various orange azo dyes is summarized in the table below. This data can serve as a benchmark for the development of a sensor for this compound.
| Analyte | Electrode Modification | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Methyl Orange | Surfactant-intercalated smectite clay | SWV | 0.1 - 1.6 | 0.04 | |
| Orange II | Amino-functionalized MWCNTs and Zinc Oxide | DPV | Not Specified | Not Specified | |
| Basic Orange 1 | Molecularly Imprinted Polymer/Graphene Oxide/β-Cyclodextrin/Gold Nanoparticles | DPV | 0.05 - 50 | 0.017 |
SWV: Square Wave Voltammetry; DPV: Differential Pulse Voltammetry; MWCNTs: Multi-walled Carbon Nanotubes.
Conclusion
The electrochemical detection method presented in this application note offers a promising approach for the rapid and sensitive determination of this compound in water samples. The protocol is adaptable and can be optimized by exploring different electrode modifying materials and electrochemical techniques to further enhance its performance. The inherent advantages of electrochemical sensors make them a valuable tool for environmental monitoring and ensuring water quality. While significant progress has been made, challenges such as matrix effects from real samples and long-term sensor stability require further investigation.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound [chembk.com]
- 3. Electrochemical Sensing Strategies for Synthetic Orange Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemical Sensing Strategies for Synthetic Orange Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. khushidyechem.com [khushidyechem.com]
Application Notes and Protocols: Direct Orange 118 as a Novel pH Indicator
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the experimental setup for utilizing Direct Orange 118, a double azo dye, as a novel pH indicator. While primarily employed in the textile and paper industries for its vibrant orange hue, the structural characteristics of this compound suggest a potential for pH-dependent chromic shifts.[1][2][3] This application note provides detailed protocols for the preparation, characterization, and application of this compound as a visual pH indicator for laboratory use. The described methodologies cover the determination of its effective pH range and color transition, offering a cost-effective and readily available alternative to conventional indicators.
Introduction
This compound is a water-soluble organic dye known for its application in dyeing cellulose-based materials.[4][5] Its molecular structure, containing multiple azo linkages and auxochromic groups, presents the possibility of protonation or deprotonation events under varying pH conditions, leading to observable color changes. This characteristic is the fundamental principle behind many organic pH indicators. These application notes detail a systematic approach to validate and characterize the efficacy of this compound as a pH indicator for routine analytical and research applications.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | C.I. This compound | |
| CAS Number | 60202-34-8 | |
| Molecular Formula | C₃₅H₂₄N₆Na₄O₁₅S₄ | |
| Molecular Weight | 988.82 g/mol | |
| Chemical Class | Double Azo Dye | |
| Appearance | Orange Powder | |
| Solubility | Soluble in water |
Experimental Protocols
Preparation of this compound Indicator Solution
This protocol describes the preparation of a stock solution of this compound to be used in subsequent pH indicator studies.
Materials:
-
This compound powder
-
Deionized water
-
Volumetric flask (100 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh 0.1 g of this compound powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the dye is completely dissolved.
-
Once dissolved, add deionized water to the flask up to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Store the indicator solution in a labeled, amber glass bottle at room temperature.
Determination of pH-Dependent Color Change
This protocol outlines the procedure to determine the visual color change of the this compound solution across a broad pH range.
Materials:
-
This compound indicator solution (prepared as in 3.1)
-
A series of buffer solutions with pH values ranging from 1 to 14
-
Test tubes and test tube rack
-
Pipettes
-
pH meter
Procedure:
-
Arrange a series of test tubes in a rack, labeling each with a pH value from 1 to 14.
-
Pipette 5 mL of the corresponding buffer solution into each labeled test tube.
-
Verify the pH of each buffer solution using a calibrated pH meter.
-
Add 2-3 drops of the this compound indicator solution to each test tube.
-
Gently agitate each test tube to ensure uniform mixing.
-
Observe and record the color of the solution in each test tube against a white background.
Spectrophotometric Analysis of Color Transition
This protocol details the use of UV-Vis spectrophotometry to quantitatively determine the pKa of the indicator.
Materials:
-
This compound indicator solution
-
Buffer solutions covering the transition range identified in 3.2
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of solutions with varying pH values within the color transition range of this compound.
-
For each pH value, prepare a sample by adding a fixed amount of the this compound indicator solution to the buffer solution in a cuvette.
-
Measure the absorbance spectrum of each sample over the visible range (400-700 nm).
-
Identify the wavelength of maximum absorbance (λmax) for the acidic and basic forms of the indicator.
-
Plot the absorbance at the λmax of the basic form as a function of pH.
-
The pKa of the indicator corresponds to the pH at the midpoint of the resulting sigmoidal curve.
Expected Results and Data Presentation
The following table summarizes the anticipated color changes of this compound across the pH spectrum based on the typical behavior of azo dyes.
| pH Range | Expected Color |
| < 3 | Red |
| 3 - 5 | Orange-Yellow |
| 5 - 9 | Yellow |
| 9 - 11 | Orange |
| > 11 | Red-Brown |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of this compound as a pH indicator.
Logical Relationship of Color Changedot
References
Application Notes and Protocols for the Microbial Biodegradation of Direct Orange 118
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the microbial biodegradation of the azo dye Direct Orange 118. This document details the microorganisms and enzymatic systems involved, summarizes key quantitative data, and provides detailed experimental protocols for the study of this process. The information is intended to guide researchers in developing and evaluating bioremediation strategies for this and similar azo dyes.
Introduction
This compound is a synthetic azo dye widely used in the textile industry. The release of effluents containing this dye into the environment is a significant concern due to its recalcitrant nature, potential toxicity, and the colored pollution it causes. Microbial biodegradation offers a cost-effective and environmentally friendly approach to decolorize and detoxify such industrial effluents. This process relies on the ability of various microorganisms to break down the complex structure of azo dyes, primarily through the reductive cleavage of the azo bond (-N=N-).
Biodegradation Pathways of Direct Orange Azo Dyes
The biodegradation of Direct Orange dyes, such as the closely related Direct Orange 102, is initiated by the enzymatic cleavage of the azo bond. This initial step is typically carried out by azoreductase enzymes under anaerobic or microaerophilic conditions, leading to the formation of aromatic amines, which are often colorless but can still be toxic. Subsequent degradation of these aromatic amines usually occurs under aerobic conditions, involving enzymes like laccases and peroxidases that can open up the aromatic rings, leading to less toxic or non-toxic intermediates that can be funneled into central metabolic pathways.
While a definitive pathway for this compound is not extensively documented, a proposed pathway for the structurally similar Direct Orange 102 by Pseudomonas fluorescens provides a valuable model. The degradation is thought to proceed through the formation of intermediate compounds like 3, 7-diamino-4-hydroxynaphthalene-2-sulphonic acid sodium salt, which can be further broken down into smaller, less harmful molecules.[1]
Proposed Biodegradation Pathway of a Direct Orange Azo Dye
Microorganisms and Enzymes Involved
A variety of microorganisms have been identified for their ability to decolorize and degrade azo dyes, including those structurally similar to this compound.
Bacteria:
-
Pseudomonas fluorescens has demonstrated the ability to degrade Direct Orange 102.[1]
-
Micrococcus luteus has been shown to effectively decolorize Direct Orange 16.
-
Bacillus species are frequently cited for their robust azo dye degradation capabilities.[2]
-
Lysinibacillus sphaericus can decolorize and degrade reactive azo dyes.
Fungi:
-
Aspergillus species , such as Aspergillus niger and Aspergillus fumigatus, are effective in decolorizing direct azo dyes.
-
White-rot fungi, like Coriolopsis sp. , are known to degrade a wide range of azo dyes due to their ligninolytic enzyme systems.
Key Enzymes:
-
Azoreductases: These enzymes are crucial for the initial cleavage of the azo bond, which is the primary step in decolorization.
-
Laccases: These copper-containing oxidases can degrade a broad range of phenolic compounds, including the aromatic amines produced from azo dye reduction.
-
Peroxidases (Lignin Peroxidase, Manganese Peroxidase): These heme-containing enzymes are also involved in the oxidation of a wide variety of aromatic compounds.
Quantitative Data on Biodegradation
The efficiency of microbial degradation of Direct Orange dyes is influenced by various physicochemical factors. The following table summarizes quantitative data from studies on similar Direct Orange dyes.
| Microorganism | Dye | Initial Dye Conc. (mg/L) | Temp. (°C) | pH | Decolorization (%) | Time (h) | Reference |
| Micrococcus luteus strain SSN2 | Direct Orange 16 | Not Specified | 37 | 8 | 96 | 6 | |
| Pseudomonas fluorescens | Direct Orange 102 | Not Specified | 37 | 8 | 75.24 | 72 | |
| Aspergillus fumigatus | Viscose Orange-A | 500 | Room Temp. | Not Specified | 88.70 | 288 (12 days) |
Experimental Protocols
Protocol 1: Screening of Microorganisms for Dye Decolorization
Objective: To isolate and identify microorganisms capable of decolorizing this compound.
Materials:
-
This compound
-
Nutrient Agar/Broth or Mineral Salt Medium (MSM)
-
Microbial samples (e.g., textile effluent, soil)
-
Petri dishes, Erlenmeyer flasks
-
Incubator, Shaker
-
Spectrophotometer
Procedure:
-
Enrichment Culture: Inoculate microbial samples into a liquid medium (e.g., Nutrient Broth) containing this compound (e.g., 100 mg/L). Incubate at a suitable temperature (e.g., 30-37°C) with shaking.
-
Isolation: After significant decolorization is observed, serially dilute the culture and plate on solid agar medium containing the dye.
-
Selection: Select colonies that form clear zones of decolorization around them for further studies.
-
Identification: Characterize the promising isolates based on morphological, biochemical, and molecular (e.g., 16S rRNA sequencing) methods.
Experimental Workflow for Screening Microorganisms
Protocol 2: Quantitative Analysis of Dye Decolorization using UV-Vis Spectrophotometry
Objective: To quantify the extent of decolorization of this compound by microorganisms.
Materials:
-
Decolorized culture supernatant
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Centrifuge
Procedure:
-
Sample Preparation: Withdraw an aliquot of the culture medium at different time intervals. Centrifuge the sample to pellet the microbial cells.
-
Spectrophotometric Analysis: Measure the absorbance of the supernatant at the maximum absorbance wavelength (λmax) of this compound. The λmax should be determined by scanning the dye solution over the visible spectrum.
-
Calculation of Decolorization: Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Protocol 3: Analysis of Biodegradation Products by HPLC
Objective: To separate and identify the metabolites produced during the biodegradation of this compound.
Materials:
-
Degraded sample extract
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., methanol, acetonitrile, water)
-
Syringe filters
Procedure:
-
Sample Preparation: Extract the metabolites from the culture supernatant using a suitable solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in the mobile phase. Filter the sample through a syringe filter.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Run the analysis using an appropriate mobile phase gradient and flow rate.
-
Data Analysis: Compare the chromatogram of the degraded sample with that of the original dye. The appearance of new peaks and the disappearance of the parent dye peak indicate biodegradation. Retention times can be used for preliminary identification of metabolites by comparing with standards.
Protocol 4: Structural Analysis of Biodegradation using FTIR
Objective: To identify the changes in functional groups of this compound after microbial treatment.
Materials:
-
Dried sample of the original dye and its degradation products
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
KBr (for pellet preparation)
Procedure:
-
Sample Preparation: Lyophilize or oven-dry the extracted metabolites. Mix a small amount of the dried sample with KBr and press into a thin pellet.
-
FTIR Analysis: Record the FTIR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Interpretation: Compare the FTIR spectrum of the degraded products with that of the parent dye. The disappearance or shifting of peaks corresponding to the azo bond (typically around 1600-1630 cm⁻¹) and the appearance of new peaks for other functional groups (e.g., -NH₂, -OH) can confirm the biodegradation process.
Conclusion
The microbial biodegradation of this compound presents a promising avenue for the treatment of textile effluents. A diverse range of bacteria and fungi possess the enzymatic machinery to decolorize and degrade this azo dye. Understanding the specific microorganisms, their enzymatic pathways, and the optimal conditions for their activity is crucial for developing effective bioremediation technologies. The protocols outlined in this document provide a framework for researchers to investigate and optimize the biodegradation of this compound and other similar azo dyes. Further research focusing on the identification of specific metabolites and the elucidation of the complete degradation pathway for this compound will be beneficial for a comprehensive toxicological assessment and the advancement of practical bioremediation applications.
References
Troubleshooting & Optimization
Problems with Direct orange 118 solubility in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Direct Orange 118 solubility during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a diazo dye.[1] It is generally described as being soluble in water and is primarily used in the paper and textile industries for dyeing cotton and viscose.[2][3][4]
Q2: I'm having trouble dissolving this compound in water. What are the common causes?
Difficulties in dissolving this compound can stem from several factors:
-
Aggregation: Like many direct dyes, this compound molecules can stick together to form larger aggregates, which are less soluble. This is a common issue with azo dyes in aqueous solutions.
-
Incorrect pH: The pH of your solution can significantly impact the solubility of azo dyes.
-
Low Temperature: The temperature of the solvent can affect the rate and extent of dissolution.
-
Impure Dye: The presence of impurities in the dye powder can affect its solubility.
Q3: Is there a recommended solvent for this compound?
Water is the most commonly cited solvent for this compound.[5] However, for creating stock solutions or in cases of poor aqueous solubility, the use of a minimal amount of an organic co-solvent like dimethyl sulfoxide (DMSO) followed by dilution in an aqueous buffer is a common strategy for azo dyes.
Q4: How does pH affect the solubility of this compound?
While specific data for this compound is limited, the solubility of azo dyes is often pH-dependent. The molecular structure of this compound contains sulfonic acid groups. In acidic conditions (low pH), these groups are protonated, which can decrease water solubility. In neutral to alkaline conditions (higher pH), these groups are deprotonated, forming salts that are generally more soluble in water.
Q5: Can I heat the solution to improve solubility?
Gentle heating can often improve the solubility of dyes. However, excessive heat can degrade the dye. It is advisable to test the thermal stability of your dye solution and use the lowest effective temperature.
Troubleshooting Guides
Problem: this compound is not dissolving completely in water, resulting in a cloudy solution or visible particles.
This is a common issue and can be addressed by following a systematic approach.
Troubleshooting Workflow for Poor Solubility
Caption: A logical workflow for troubleshooting this compound solubility issues.
Step 1: Verify Dye Quality and Purity
-
Source: Ensure you are using a high-purity grade of this compound suitable for your application.
-
Appearance: The dye should be a uniform orange powder. Clumps or discoloration may indicate moisture absorption or degradation.
Step 2: Optimize Physical Dissolution Parameters
-
Agitation: Ensure vigorous and continuous stirring. Use a magnetic stirrer for an extended period.
-
Temperature: Gently warm the solvent (e.g., to 40-50°C) while stirring. Avoid boiling, as it may degrade the dye.
-
Sonication: Using an ultrasonic bath can help break up dye aggregates and improve dissolution.
Step 3: Adjust Solution pH
-
Rationale: The sulfonic acid groups in the this compound molecule suggest that solubility will be better at neutral to slightly alkaline pH.
-
Procedure:
-
Prepare your aqueous solution.
-
Measure the initial pH.
-
If the solution is acidic, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH.
-
Aim for a pH between 7.0 and 8.0 and observe if the dye dissolves more readily.
-
Signaling Pathway of pH Adjustment on a Sulfonated Azo Dye
References
Preventing aggregation of Direct orange 118 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Direct Orange 118 in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound solutions.
| Problem | Potential Cause | Suggested Solution |
| Precipitate forms in the dye solution upon standing. | Dye aggregation due to high concentration, inappropriate solvent, or temperature fluctuations. | 1. Dilute the Solution: Decrease the concentration of this compound. 2. Optimize Solvent: Prepare the solution in a slightly alkaline buffer (pH 7.5-8.5). For stock solutions, consider using a co-solvent system (e.g., water with a small percentage of DMSO or ethanol). 3. Gentle Heating & Sonication: Warm the solution gently (not exceeding 40-50°C) and sonicate for 15-30 minutes to redissolve aggregates. |
| Inconsistent or non-linear absorbance readings (deviation from Beer-Lambert Law). | Formation of dye aggregates which have different molar absorptivity than the monomeric form. | 1. Work at Lower Concentrations: Ensure the dye concentration is within the linear range of your spectrophotometer. 2. Use Anti-Aggregation Additives: Incorporate a non-ionic surfactant (e.g., Tween 20) or an organic solvent (e.g., Diethanolamine) into your buffer. 3. Control pH: Maintain a consistent and optimal pH for your solution. |
| Color of the dye solution appears shifted or dull. | Aggregation can cause a hypsochromic (blue-shift) or hypochromic (decrease in intensity) shift in the absorption spectrum. | 1. Verify with UV-Vis Spectroscopy: Scan the absorbance spectrum and compare the λmax to that of a highly dilute, freshly prepared solution. A shift in λmax is indicative of aggregation. 2. Follow Dissolution Protocol: Ensure the dye is fully dissolved by following the recommended experimental protocol for preparing stable solutions. |
| Poor or inconsistent performance in downstream applications (e.g., staining, labeling). | Aggregates may have reduced reactivity or accessibility to target molecules. | 1. Prepare Fresh Solutions: Use freshly prepared this compound solutions for your experiments. 2. Filter the Solution: Before use, filter the dye solution through a 0.22 µm syringe filter to remove any existing aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a double azo direct dye. Its chemical formula is C₃₅H₂₄N₆Na₄O₁₅S₄ with a molecular weight of 988.82 g/mol .[1] Due to its large aromatic structure, it is prone to aggregation in aqueous solutions.
Q2: What causes this compound to aggregate in solution?
Aggregation of this compound is primarily driven by non-covalent interactions between dye molecules, such as van der Waals forces and π-π stacking of the aromatic rings. Factors that promote aggregation include:
-
High Concentration: Increased proximity of dye molecules enhances intermolecular interactions.
-
High Ionic Strength: The presence of salts can decrease the solubility of the dye and promote aggregation.
-
Low Temperature: Reduced thermal energy can favor the formation of stable aggregates.
-
Sub-optimal pH: The solubility and surface charge of the dye molecule can be influenced by pH.
Q3: How can I prevent the aggregation of this compound?
Several strategies can be employed to prevent aggregation:
-
Dilution: Working with lower concentrations of the dye is the simplest method.
-
pH Adjustment: Maintaining a slightly alkaline pH (7.5-8.5) can help to keep the dye in its more soluble, ionized form.
-
Use of Co-solvents: Adding a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol can disrupt the hydrophobic interactions that lead to aggregation.
-
Addition of Surfactants: Non-ionic surfactants, such as Tween 20, can form micelles that encapsulate the dye molecules and prevent them from aggregating.
-
Use of Alkanolamines: Organic bases like Diethanolamine (DEA) and Triethanolamine (TEA) have been shown to be effective in disaggregating azo dyes.[2]
Q4: How can I detect and quantify the aggregation of this compound?
UV-Vis spectroscopy is a common method to monitor dye aggregation. The formation of aggregates typically leads to a change in the absorption spectrum compared to the monomeric dye. A hypsochromic shift (blue shift) or a decrease in the absorbance intensity at the monomer's λmax is often observed.[3][4] By analyzing the changes in the absorption spectra at different concentrations, the aggregation constant can be determined.
Quantitative Data on Anti-Aggregation Agents
While specific data for this compound is limited, the following table provides data on the effectiveness of alkanolamines in disaggregating a structurally similar reactive azo dye, C.I. Reactive Red 218 (R-218). This data can serve as a starting point for optimizing conditions for this compound.
| Additive | Concentration | Effect on R-218 Aggregation | Reference |
| Diethanolamine (DEA) | 1% (v/v) | Significant disaggregation observed through increased fluorescence intensity. | [2] |
| Diethanolamine (DEA) | 5% (v/v) | Further increase in disaggregation. | |
| Triethanolamine (TEA) | 1% (v/v) | Disaggregation observed, but less effective than DEA at the same concentration. | |
| Triethanolamine (TEA) | 5% (v/v) | Increased disaggregation with higher concentration. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol describes a general method for preparing a stable stock solution of this compound.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q)
-
0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl) for pH adjustment
-
Optional: Dimethyl sulfoxide (DMSO) or Ethanol
-
Optional: Tween 20
-
0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Wetting: Create a paste by adding a small amount of high-purity water to the powder and mixing thoroughly. This ensures even wetting of the particles.
-
Dissolution: Gradually add the desired volume of high-purity water while stirring continuously.
-
Sonication/Heating (if necessary): If the dye does not fully dissolve, sonicate the solution in a water bath for 15-30 minutes. Gentle warming to no more than 40-50°C can also be applied.
-
pH Adjustment: Adjust the pH of the solution to 7.5-8.5 using 0.1 M NaOH or 0.1 M HCl while monitoring with a pH meter.
-
Addition of Anti-Aggregation Agents (Optional):
-
Co-solvent: Add DMSO or ethanol to a final concentration of 1-5% (v/v).
-
Surfactant: Add Tween 20 to a final concentration of 0.01-0.1% (v/v).
-
-
Final Volume: Bring the solution to the final desired volume with high-purity water.
-
Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any remaining micro-aggregates.
-
Storage: Store the solution in a dark container at 4°C.
Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy
This protocol outlines the steps to monitor the aggregation of this compound using a UV-Vis spectrophotometer.
Materials:
-
This compound stock solution
-
Appropriate buffer or solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a Dilution Series: Prepare a series of dilutions of the this compound stock solution in the desired buffer or solvent. The concentration range should span from very dilute (where no aggregation is expected) to the concentrations used in your experiments.
-
Acquire Spectra: Record the UV-Vis absorption spectrum for each dilution over a relevant wavelength range (e.g., 300-700 nm). Use the same buffer or solvent as a blank.
-
Analyze the Spectra:
-
Identify the λmax of the most dilute solution, which represents the monomeric form of the dye.
-
Observe any changes in the spectra as the concentration increases. A decrease in the molar absorptivity at the monomer λmax, a broadening of the peak, or a shift in the λmax (typically a blue-shift for H-aggregates) indicates aggregation.
-
-
Beer-Lambert Plot: Plot the absorbance at the monomer λmax against the concentration. A deviation from linearity at higher concentrations is a clear indication of aggregation.
Visualizations
Caption: Experimental workflow for preparing a stable this compound solution and analyzing its aggregation.
Caption: Troubleshooting logic for common issues with this compound solutions.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10656A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Photocatalytic Degradation of Direct Orange 118
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the photocatalytic degradation of Direct Orange 118. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the photocatalytic degradation of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Degradation Efficiency | Suboptimal pH: The surface charge of the photocatalyst and the dye molecule's ionization state are pH-dependent, affecting adsorption and reaction efficiency.[1][2][3][4] | Optimize the solution's pH. For anionic dyes like this compound, acidic conditions (pH 3-5) often enhance degradation by promoting adsorption on the positively charged catalyst surface.[5] |
| Incorrect Catalyst Dosage: Too little catalyst provides insufficient active sites, while too much can cause light scattering and particle agglomeration, reducing light penetration and surface area. | Determine the optimal catalyst concentration by performing experiments with varying dosages (e.g., 0.5 g/L to 2.0 g/L). An excess of catalyst can lead to turbidity, which blocks light from reaching the catalyst's surface. | |
| High Initial Dye Concentration: A high concentration of dye molecules can absorb a significant amount of light, preventing photons from reaching the catalyst surface. This can also lead to the formation of intermediates that compete for active sites. | Reduce the initial dye concentration. Studies have shown that degradation efficiency is inversely proportional to the initial dye concentration. | |
| Insufficient Light Intensity or Inappropriate Wavelength: The photocatalyst requires light energy greater than its bandgap to generate electron-hole pairs. | Ensure the light source provides sufficient energy and overlaps with the absorption spectrum of the photocatalyst. For TiO₂, UV irradiation is typically required. The distance between the light source and the reactor should also be optimized and kept consistent. | |
| Inconsistent Results | Lack of Adsorption-Desorption Equilibrium: Failure to establish equilibrium before illumination can lead to an initial rapid decrease in concentration due to physical adsorption, not photocatalysis, skewing results. | Before turning on the light source, stir the dye-catalyst suspension in the dark for a set period (e.g., 30-60 minutes) to ensure adsorption-desorption equilibrium is reached. |
| Catalyst Deactivation: The catalyst surface can become fouled by dye molecules or degradation byproducts, reducing its activity over time. | After each experiment, wash the catalyst with distilled water and ethanol, then dry it before reuse. Calcination can also be used to regenerate the catalyst. | |
| Reaction Stops Prematurely | Depletion of Oxidizing Species: The generation of reactive oxygen species (ROS) like hydroxyl radicals is crucial for degradation. A lack of dissolved oxygen or other electron acceptors can halt the reaction. | Ensure the solution is well-aerated by bubbling air or oxygen through the suspension during the experiment. The addition of an external oxidizing agent like hydrogen peroxide (H₂O₂) can also enhance the degradation rate by trapping photogenerated electrons and forming more hydroxyl radicals. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the photocatalytic degradation of azo dyes like this compound?
A1: The process is initiated when a semiconductor photocatalyst, such as TiO₂, absorbs photons with energy equal to or greater than its bandgap. This creates electron-hole pairs. The highly reactive holes can directly oxidize the dye molecules or react with water to form hydroxyl radicals (•OH). Simultaneously, electrons can reduce adsorbed oxygen to produce superoxide radicals (•O₂⁻). These highly reactive species then attack and break down the complex structure of the azo dye into simpler, less harmful compounds.
Q2: How does pH affect the degradation of this compound?
A2: The pH of the solution significantly influences the surface charge of the photocatalyst and the dye molecule. This compound is an anionic dye. In acidic conditions, the surface of common photocatalysts like TiO₂ becomes positively charged, which promotes the adsorption of the negatively charged dye molecules, leading to higher degradation efficiency. Conversely, in alkaline conditions, both the catalyst surface and the dye are negatively charged, resulting in electrostatic repulsion and lower degradation rates.
Q3: What is the optimal catalyst dosage for the experiment?
A3: The optimal catalyst dosage needs to be determined experimentally for your specific setup. Generally, increasing the catalyst amount increases the number of active sites, which enhances the reaction rate. However, beyond a certain point, an excess of catalyst can lead to particle agglomeration and increased turbidity, which scatters the light and reduces its penetration into the solution, thereby decreasing the degradation efficiency. A typical starting range to test is between 0.5 and 2.0 g/L.
Q4: Can I reuse the photocatalyst? If so, how?
A4: Yes, one of the advantages of heterogeneous photocatalysis is the ability to reuse the catalyst. After each experimental run, the catalyst can be separated from the solution by centrifugation or filtration. It should then be washed with deionized water and ethanol to remove any adsorbed dye or intermediate products, followed by drying in an oven. For some catalysts, a calcination step may be necessary to fully restore photocatalytic activity.
Q5: How can I enhance the degradation rate?
A5: To enhance the degradation rate, you can:
-
Optimize Experimental Parameters: Ensure the pH, catalyst dosage, and initial dye concentration are at their optimal levels.
-
Add an Oxidizing Agent: Introducing hydrogen peroxide (H₂O₂) can increase the concentration of hydroxyl radicals, which are powerful oxidizing agents, and can also prevent the recombination of electron-hole pairs.
-
Ensure Adequate Aeration: A continuous supply of oxygen is necessary to act as an electron scavenger, preventing electron-hole recombination and leading to the formation of superoxide radicals.
Experimental Protocols
General Protocol for Photocatalytic Degradation of this compound
This protocol outlines a standard procedure for conducting a batch photocatalytic degradation experiment.
1. Materials and Reagents:
-
This compound dye
-
Photocatalyst (e.g., TiO₂ P25)
-
Deionized water
-
Acid and base for pH adjustment (e.g., HCl and NaOH)
-
Photoreactor with a suitable light source (e.g., UV lamp)
-
Magnetic stirrer
-
Centrifuge or filtration system
-
UV-Vis Spectrophotometer
2. Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare the catalyst suspension by adding a predetermined amount of photocatalyst to the dye solution of a specific concentration in the photoreactor.
-
Adjust the pH of the suspension to the desired level using acid or base.
-
Establish adsorption-desorption equilibrium by stirring the suspension in the dark for 30-60 minutes.
-
Take an initial sample (t=0) just before initiating the photoreaction.
-
Start the irradiation by turning on the light source while maintaining constant stirring.
-
Collect aliquots at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).
-
Immediately separate the catalyst from the collected samples by centrifugation or filtration to stop the reaction.
-
Analyze the samples by measuring the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Quantitative Data Summary
The following tables summarize typical optimal conditions for the photocatalytic degradation of azo dyes, which can serve as a starting point for optimizing the degradation of this compound.
Table 1: Optimal Experimental Parameters for Azo Dye Degradation
| Parameter | Typical Optimal Range/Value | Reference(s) |
| pH | 3.0 - 5.0 (for anionic dyes) | |
| Catalyst Dosage (TiO₂) | 1.0 - 2.0 g/L | |
| Initial Dye Concentration | 10 - 50 mg/L | |
| H₂O₂ Concentration | 0.1 - 10 mM |
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental workflow for photocatalytic degradation.
Signaling Pathway of Photocatalysis
Caption: The signaling pathway of photocatalytic dye degradation.
Logical Relationships of Key Parameters
Caption: Logical relationships of key parameters affecting degradation efficiency.
References
Technical Support Center: Troubleshooting Uneven Staining with Direct Orange 118
Welcome to the technical support center for troubleshooting staining issues with Direct Orange 118. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common problems encountered during histological and cytological staining procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic diazo dye.[1] It is soluble in water and is primarily used in the textile and paper industries for coloring cotton, viscose, silk, and paper.[2][3][4][5] In a research context, its utility is being explored for specific staining applications, though it is not a traditional histological stain.
Q2: I am observing patchy or blotchy staining on my tissue sections. What are the likely causes?
Uneven and patchy staining is a common issue that can stem from several factors throughout the experimental workflow. The most common culprits are related to tissue preparation and the staining protocol itself. These can include:
-
Incomplete Deparaffinization: Residual paraffin wax in the tissue will prevent the aqueous dye solution from penetrating evenly.
-
Poor Fixation: Inadequate or uneven fixation can lead to variations in tissue morphology and dye uptake.
-
Tissue Drying: Allowing the tissue section to dry at any point during the staining process can cause uneven dye concentration.
-
Dye Aggregation: Direct dyes can sometimes form aggregates in solution, which then deposit unevenly on the tissue.
Q3: My staining appears much darker at the edges of the tissue. Why is this happening?
This "edge effect" is often a result of one of the following:
-
Drying During Staining: If the section begins to dry, the dye will concentrate at the edges where evaporation occurs most rapidly.
-
Incomplete Reagent Coverage: Ensuring the entire tissue section is fully and evenly immersed in all solutions is critical.
-
Fixation Artifacts: Over-fixation of the outer edges of the tissue block can sometimes lead to increased dye binding in those areas.
Q4: Why is the staining intensity weak or inconsistent across different slides?
Weak or inconsistent staining can be frustrating. Key areas to investigate include:
-
Staining Solution Quality: The staining capacity of some direct dyes can diminish over time. Always use freshly prepared solutions.
-
pH of the Staining Solution: The pH is a critical factor for direct dye binding.
-
Incorrect Dye Concentration: The concentration of the dye solution can significantly impact staining intensity.
-
Inconsistent Incubation Times: Ensure all slides are incubated for the same duration.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions.
Problem 1: Blotchy, Patchy, or Uneven Staining
This is often indicative of a barrier preventing the dye from uniformly accessing the tissue.
Troubleshooting Workflow for Uneven Staining
Caption: Troubleshooting logic for blotchy or uneven staining.
Summary of Corrective Actions for Uneven Staining
| Problem Symptom | Potential Cause | Recommended Solution |
| Blotchy/Patchy Staining | Incomplete Deparaffinization | Use fresh xylene and alcohols; ensure adequate incubation times. |
| Poor Fixation | Ensure the fixation protocol is appropriate for the tissue type and consistently applied. | |
| Dye Aggregation | Filter the staining solution immediately before use. Consider adjusting the dye concentration or the ionic strength of the solvent. | |
| Dark Edges | Tissue Drying During Staining | Keep sections moist throughout the entire staining procedure. |
| Incomplete Reagent Coverage | Ensure slides are fully immersed in all solutions. | |
| Staining Gradient Across Slide | Uneven Reagent Application | If staining manually, ensure the slide is level and reagents are applied evenly. |
| Automated Stainer Malfunction | Check for clogged nozzles or other issues with automated staining equipment. |
Problem 2: Weak or No Staining
This issue points to a problem with either the tissue's receptiveness to the dye or the staining solution itself.
Signaling Pathway of Direct Dye Binding
Caption: Factors influencing this compound binding to tissue.
Troubleshooting Weak or Absent Staining
| Potential Cause | Recommended Solution |
| Improperly Prepared Staining Solution | Prepare fresh staining solution for each use. Verify the correct concentration and ensure the dye is fully dissolved. |
| Incorrect pH of Staining Solution | The pH can significantly affect dye binding. Experiment with buffering the solution to different pH values to find the optimum for your application. |
| Inadequate Incubation Time | Increase the incubation time in the staining solution. |
| Excessive Rinsing | Reduce the duration or vigor of the rinsing steps after staining. |
| Poor Fixation | Inadequate fixation can prevent proper dye uptake. Ensure your fixation protocol is optimal for the target tissue. |
Experimental Protocols
General Protocol for Staining with this compound
This is a baseline protocol that may require optimization for your specific tissue type and application.
Experimental Workflow
Caption: Standard workflow for this compound staining.
Detailed Steps:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer to two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a 0.1% (w/v) solution of this compound in distilled water. Note: This concentration is a starting point and may need optimization.
-
Filter the solution before use to remove any dye aggregates.
-
Immerse slides in the this compound solution for 5-15 minutes. Staining time will need to be optimized.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Dehydration:
-
Dehydrate through graded alcohols: 95% ethanol for 2 minutes, followed by two changes of 100% ethanol for 2 minutes each.
-
-
Clearing:
-
Clear in two changes of xylene for 3 minutes each.
-
-
Mounting:
-
Mount with a permanent mounting medium.
-
References
Technical Support Center: Removal of Direct Orange 118 from Wastewater
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to remove Direct Orange 118 from wastewater samples.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for removing this compound from wastewater?
A1: The most effective methods for removing this compound, an azo dye, fall into three main categories: Advanced Oxidation Processes (AOPs), adsorption, and biological treatment. AOPs like the Photo-Fenton process have demonstrated high decolorization efficiency for this compound.[1][2] Adsorption using various low-cost adsorbents is also a widely used and effective method for azo dyes. Biological treatment, particularly using specific bacterial strains, can also effectively decolorize and degrade azo dyes.[3][4]
Q2: What is the general mechanism behind each removal method?
A2:
-
Advanced Oxidation Processes (AOPs): These methods rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize and break down the complex aromatic structure of the dye molecule into simpler, less harmful compounds.
-
Adsorption: This is a surface phenomenon where dye molecules from the liquid phase adhere to the surface of a solid adsorbent material. The effectiveness depends on the adsorbent's surface area, porosity, and surface chemistry.
-
Biological Treatment: This method utilizes microorganisms, such as bacteria or fungi, that can decolorize and degrade azo dyes. The process often involves an initial anaerobic step where the azo bond is cleaved, followed by an aerobic step to degrade the resulting aromatic amines.
Q3: How do I choose the most suitable method for my experiment?
A3: The choice of method depends on several factors, including the initial dye concentration, the volume of wastewater, the required removal efficiency, operational costs, and the potential for the formation of secondary pollutants. AOPs are generally fast and effective but can be more expensive. Adsorption is cost-effective and simple to implement, but the disposal or regeneration of the adsorbent needs to be considered. Biological methods are environmentally friendly but may require longer treatment times and are sensitive to environmental conditions.
Troubleshooting Guides
Adsorption
| Issue | Potential Cause | Troubleshooting Steps |
| Low dye removal efficiency | Incorrect pH: The surface charge of the adsorbent and the ionization of the dye molecule are pH-dependent. | Optimize the pH of the solution. For many anionic dyes like this compound, a lower (acidic) pH is often more effective. |
| Non-optimal adsorbent dose: Too little adsorbent will not provide enough active sites for adsorption. Too much adsorbent can lead to aggregation, reducing the effective surface area. | Determine the optimal adsorbent dose by performing batch experiments with varying adsorbent concentrations. | |
| Insufficient contact time: Adsorption is a time-dependent process, and equilibrium may not have been reached. | Increase the contact time between the adsorbent and the dye solution. Conduct kinetic studies to determine the equilibrium time. | |
| Adsorption capacity decreases with increasing adsorbent dose | Aggregation of adsorbent particles: At higher concentrations, adsorbent particles can clump together, reducing the available surface area for dye molecules to bind. | Ensure proper mixing and dispersion of the adsorbent in the solution. Avoid using an excessively high adsorbent dose. |
| Difficulty in regenerating the adsorbent | Strong adsorbent-adsorbate interactions: The dye molecules may be too strongly bound to the adsorbent surface. | Experiment with different eluents (e.g., acids, bases, organic solvents) to find one that can effectively desorb the dye. Thermal regeneration is another option for some adsorbents. |
Advanced Oxidation Processes (AOPs)
| Issue | Potential Cause | Troubleshooting Steps |
| Low degradation efficiency | Suboptimal pH: The generation of hydroxyl radicals in many AOPs, such as the Fenton process, is highly pH-dependent. | Adjust the pH to the optimal range for the specific AOP. For the Photo-Fenton process for this compound, a pH of 3 is optimal. |
| Incorrect catalyst or oxidant concentration: The ratio of catalyst (e.g., Fe²⁺) to oxidant (e.g., H₂O₂) is crucial for maximizing radical generation. | Optimize the concentrations of the catalyst and oxidant through a series of experiments. For this compound, optimal concentrations for the Photo-Fenton process have been reported as 50 mg/L Fe²⁺ and 400 mg/L H₂O₂. | |
| Presence of radical scavengers: Other substances in the wastewater (e.g., certain inorganic ions, organic matter) can consume the hydroxyl radicals, reducing the efficiency of dye degradation. | Pre-treat the wastewater to remove interfering substances if possible. Increase the oxidant dose to compensate for scavengers. | |
| Incomplete mineralization | Insufficient reaction time: The complete breakdown of the dye and its intermediates into CO₂, H₂O, and inorganic ions may require a longer reaction time. | Increase the irradiation or reaction time. Monitor the Total Organic Carbon (TOC) to assess the extent of mineralization. |
Biological Treatment
| Issue | Potential Cause | Troubleshooting Steps |
| Low decolorization rate | Non-optimal environmental conditions: Bacterial or fungal activity is sensitive to pH, temperature, and oxygen levels. | Optimize the pH and temperature for the specific microbial culture. For many bacteria that degrade azo dyes, a neutral pH and a temperature around 37°C are often optimal. Ensure appropriate aeration (or lack thereof for anaerobic stages). |
| Toxicity of the dye: High concentrations of the dye can be toxic to the microorganisms, inhibiting their metabolic activity. | Start with a lower initial dye concentration and gradually acclimate the microbial culture to higher concentrations. | |
| Lack of co-substrates: Some microorganisms require an additional carbon source to effectively degrade the dye. | Supplement the medium with a readily biodegradable carbon source like glucose. | |
| Incomplete degradation of aromatic amines | Lack of an aerobic stage: The breakdown of aromatic amines, which are formed during the anaerobic cleavage of the azo bond, typically requires an aerobic environment. | Implement a two-stage anaerobic-aerobic treatment process to ensure complete degradation. |
Quantitative Data Summary
Table 1: Comparison of Removal Methods for Direct Orange Dyes
| Method | Dye | Removal Efficiency (%) | Optimal Conditions | Reference |
| Photo-Fenton | This compound | 97.8 | pH 3, 30°C, 105 min irradiation, 50 mg/L Fe²⁺, 400 mg/L H₂O₂ | |
| Photo-Fenton-like | This compound | 91.2 | pH 3, 30°C, 105 min irradiation, 80 mg/L Fe³⁺, 600 mg/L H₂O₂ | |
| Adsorption (Peat) | Direct Orange 26 | 92 | 5 g/L adsorbent dose, acidic pH | |
| Adsorption (Brown Coal) | Direct Orange 26 | 77 | 5 g/L adsorbent dose, acidic pH | |
| Adsorption (Hard Coal) | Direct Orange 26 | 71 | 5 g/L adsorbent dose, acidic pH | |
| Biological Treatment | Direct Orange 16 | 96 | pH 8, 37°C, 3% NaCl, 6 hours |
Experimental Protocols
Protocol 1: Batch Adsorption of this compound
This protocol outlines a general procedure for conducting a batch adsorption experiment to determine the removal efficiency of an adsorbent for this compound.
-
Preparation of Dye Stock Solution: Prepare a 1000 mg/L stock solution of this compound by dissolving a precisely weighed amount of the dye in deionized water.
-
Preparation of Working Solutions: Prepare a series of working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.
-
Adsorption Experiment:
-
Take a fixed volume (e.g., 50 mL) of a known concentration of this compound solution in a series of conical flasks.
-
Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
Add a predetermined amount of the adsorbent (e.g., 0.1 g) to each flask.
-
Agitate the flasks on a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature for a specific contact time.
-
-
Sample Analysis:
-
After the desired contact time, withdraw samples and separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer.
-
Determine the final concentration of the dye using a pre-calibrated standard curve.
-
-
Calculation of Removal Efficiency:
-
Calculate the percentage of dye removal using the following formula: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
-
Protocol 2: Photo-Fenton Degradation of this compound
This protocol is based on the optimized conditions for the Photo-Fenton degradation of this compound.
-
Preparation of Dye Solution: Prepare a 10 mg/L solution of this compound in a photoreactor.
-
pH Adjustment: Adjust the pH of the dye solution to 3.0 using dilute H₂SO₄ or NaOH.
-
Addition of Fenton's Reagents:
-
Add FeSO₄·7H₂O to achieve a final Fe²⁺ concentration of 50 mg/L.
-
Add H₂O₂ to achieve a final concentration of 400 mg/L.
-
-
Photoreaction:
-
Place the reactor under a UV lamp and begin irradiation while maintaining constant stirring.
-
Maintain the temperature at 30°C.
-
-
Monitoring the Degradation:
-
Withdraw aliquots of the solution at regular time intervals (e.g., every 15 minutes) for up to 105 minutes.
-
Immediately quench the reaction in the withdrawn samples (e.g., by adding a strong base to raise the pH).
-
Measure the absorbance of the samples at the maximum wavelength of this compound to determine the residual dye concentration.
-
-
Calculation of Decolorization Efficiency:
-
Calculate the percentage of decolorization using the formula: Decolorization Efficiency (%) = ((A₀ - Aₜ) / A₀) * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time 't'.
-
Visualizations
References
Technical Support Center: Spectrophotometric Interference of Direct Orange 118
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from the spectrophotometric interference of Direct Orange 118. This water-soluble, double azo dye, commonly used in the paper and textile industries, can be a significant source of interference in various quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with spectrophotometric measurements?
A1: this compound is a synthetic organic dye belonging to the double azo class.[1] Its chemical structure contains two azo groups (-N=N-) which are chromophores, meaning they absorb light in the visible spectrum, giving the dye its characteristic orange color.[1] This light absorption is the primary cause of interference in spectrophotometric assays, where the absorbance of a specific analyte is measured to determine its concentration. If the absorption spectrum of this compound overlaps with that of the analyte or the product of a colorimetric reaction, it can lead to artificially inflated absorbance readings and inaccurate quantification.
Q2: What are the primary spectrophotometric properties of this compound?
| Property | Value | Notes |
| Chemical Name | C.I. This compound | |
| CAS Number | 60202-34-8 | [2] |
| Molecular Formula | C₃₅H₂₄N₆Na₄O₁₅S₄ | [1] |
| Molecular Weight | 988.82 g/mol | [1] |
| Appearance | Orange Powder | |
| Solubility | Water Soluble | |
| Absorption Maximum (λmax) | Estimated in the 400-500 nm range | Based on similar orange azo dyes. The exact λmax should be determined empirically in the experimental buffer. |
| Molar Absorptivity (ε) | Varies with pH and solvent | This is a measure of how strongly the dye absorbs light at a specific wavelength. It needs to be determined experimentally for accurate quantitative analysis. |
Q3: What types of assays are most susceptible to interference from this compound?
A3: Any colorimetric or spectrophotometric assay that involves measurements in the visible spectrum, particularly in the blue-green to orange region (approximately 400-600 nm), is at high risk of interference. This includes:
-
Enzymatic assays: Many enzymatic assays rely on the production of a colored product that is quantified spectrophotometrically.
-
Protein quantification assays: Certain protein assays, like some variations of the Bradford assay, produce a colored complex.
-
Drug dissolution testing: If the drug formulation contains this compound as a colorant, it can interfere with the spectrophotometric determination of the active pharmaceutical ingredient (API) concentration.
-
Nitrite and nitrate determination: The Griess test, a common method for measuring nitrite, produces a red azo dye, which can be subject to interference.
Troubleshooting Guides
Issue 1: Inaccurate and Overestimated Analyte Concentration
Possible Cause: Spectral overlap between this compound and the analyte or colorimetric indicator.
Troubleshooting Workflow:
References
Technical Support Center: Stabilizing Direct Orange 118 Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of Direct Orange 118 solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a diazo dye, identified by CAS No. 60202-34-8. It is soluble in water and primarily used for coloring paper.[1][2][3] As a diazo dye, its chemical structure contains two azo groups (-N=N-), which are susceptible to degradation.
Q2: What are the primary factors that cause the degradation of this compound solutions?
The stability of this compound in aqueous solutions is primarily affected by three main factors:
-
pH: The pH of the solution can significantly influence the dye's stability. Acidic conditions, particularly a pH of 3, have been shown to be optimal for the degradation of this compound in advanced oxidation processes, suggesting that neutral to slightly alkaline conditions may be more suitable for storage.
-
Light Exposure: Like many azo dyes, this compound is susceptible to photodegradation, where exposure to light, especially UV radiation, can lead to the cleavage of the azo bonds and a loss of color.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation of the dye. For long-term storage, it is advisable to keep the solutions at reduced temperatures.
Q3: What are the recommended general storage conditions for this compound solutions?
For long-term stability, it is recommended to store this compound solutions in a cool, dark place. Specifically:
-
Temperature: Store solutions at low temperatures, such as in a refrigerator (2-8 °C).
-
Light: Protect solutions from light by using amber glass vials or by wrapping the container in aluminum foil.
-
Container: Use well-sealed containers to prevent evaporation and contamination.
Q4: Can I use any additives to improve the stability of my this compound solution?
Yes, certain additives can help to stabilize azo dye solutions. While specific data for this compound is limited, the following are generally effective for this class of dyes:
-
Antioxidants: To combat oxidative degradation, consider adding antioxidants such as Butylated Hydroxytoluene (BHT), Vitamin E (alpha-tocopherol), or ascorbic acid. These compounds can help to quench free radicals that may initiate the degradation process.
-
UV Absorbers: To protect against photodegradation, UV absorbers can be added to the solution.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Rapid color fading of the solution. | Photodegradation: The solution is likely being exposed to too much light, especially UV light. | Store the solution in an amber glass vial or a container wrapped in aluminum foil. Keep it in a dark place, such as a drawer or a refrigerator. |
| Incorrect pH: The pH of the solution may be in a range that promotes degradation (e.g., highly acidic). | Measure the pH of the solution. Adjust to a neutral or slightly alkaline pH (e.g., pH 7-8) using a suitable buffer, unless your experimental protocol requires a specific pH. | |
| Precipitate formation in the solution. | Low Solubility: The concentration of the dye may be too high for the solvent, especially if the temperature has decreased. | Gently warm the solution and agitate to redissolve the precipitate. For future preparations, consider using a co-solvent like DMSO for the initial stock solution before diluting with water.[4] |
| Contamination: The solution may be contaminated with other substances that are reacting with the dye. | Ensure all glassware is thoroughly cleaned before use. Use high-purity water and reagents for solution preparation. | |
| Inconsistent experimental results over time. | Degradation of the stock solution: The concentration of the active dye in your stock solution is likely decreasing over time due to degradation. | Prepare fresh stock solutions more frequently. Validate the concentration of your stock solution using UV-Vis spectrophotometry before each use. Implement the stabilization strategies outlined in the FAQs. |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Stock Solution
This protocol provides a general method for preparing a more stable aqueous stock solution of this compound.
Materials:
-
This compound powder
-
High-purity water (e.g., deionized or distilled)
-
0.1 M Phosphate buffer (pH 7.4)
-
Antioxidant (e.g., Ascorbic acid)
-
Amber glass volumetric flask and storage vials
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: In a clean beaker, create a small slurry of the dye powder with a minimal amount of high-purity water.
-
Solubilization: Place a magnetic stir bar in the beaker and add the phosphate buffer (pH 7.4) to reach approximately 90% of the final desired volume. Stir until the dye is completely dissolved. Gentle warming (not exceeding 40°C) can be used to aid dissolution if necessary.
-
Stabilizer Addition: Once the dye is fully dissolved, add the antioxidant. A starting concentration of 0.01% (w/v) ascorbic acid can be tested. Stir until the antioxidant is dissolved.
-
Final Volume Adjustment: Quantitatively transfer the solution to an amber volumetric flask. Rinse the beaker with a small amount of the phosphate buffer and add the rinsing to the volumetric flask. Adjust the final volume with the buffer.
-
Storage: Aliquot the solution into amber glass vials, seal them tightly, and store them in a refrigerator at 2-8 °C.
Visualizations
Degradation Pathway of Diazo Dyes
The degradation of diazo dyes like this compound often proceeds through the cleavage of the azo bond (-N=N-). This can be initiated by light (photolysis) or chemical attack (e.g., by hydroxyl radicals in advanced oxidation processes). The breakdown of the molecule leads to the formation of smaller aromatic compounds, which results in the loss of color.
Caption: Simplified degradation pathway of a diazo dye.
Troubleshooting Workflow for Unstable this compound Solutions
This workflow provides a logical sequence of steps to diagnose and resolve issues with the stability of your this compound solutions.
Caption: Troubleshooting workflow for unstable dye solutions.
References
- 1. This compound Dyes Manufacturers in Mumbai Gujarat India [colorantsgroup.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. khushidyechem.com [khushidyechem.com]
- 4. Efficient sonocatalytic degradation of orange II dye and real textile wastewater using peroxymonosulfate activated with a novel heterogeneous TiO2–FeZn bimetallic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Small Molecule Binding Affinity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Below are resources to guide you through the experimental process of identifying a binding target for a compound of interest and subsequently increasing its binding affinity.
Frequently Asked Questions (FAQs)
Q1: I have a compound, Direct Orange 118, that shows an interesting biological effect in my experiments, but I don't know its direct molecular target. How can I identify it?
A1: This is a common challenge in drug discovery and chemical biology. The first step towards increasing the binding affinity of this compound is to identify its direct binding partner(s). Several powerful techniques can be employed for this purpose. We recommend a chemical proteomics approach, as outlined in the workflow below.
Experimental Workflow: Target Identification of this compound
Caption: Workflow for identifying the protein target of a small molecule.
The primary methods for target identification include:
-
Affinity Purification-Mass Spectrometry (AP-MS): This is a widely used method where the small molecule is chemically modified to include an affinity tag (like biotin).[1] This "bait" molecule is then used to "fish out" its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This is a quantitative proteomic technique that can help distinguish true binding partners from non-specific binders.[2] Cells are grown in media containing either "heavy" or "light" amino acids. The affinity pull-down is then performed in the presence of a competitor (the original, unmodified small molecule), allowing for more precise identification of specific interactors.
-
Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that when a small molecule binds to its target protein, it can stabilize the protein and make it more resistant to proteolysis.[3] By comparing the protein degradation patterns in the presence and absence of the compound, one can identify the target protein.
Q2: I have identified a putative protein target for this compound. How can I confirm and quantify its binding affinity?
A2: Once you have a list of potential binding partners, it is crucial to validate the interaction and quantify the binding affinity. Two common biophysical techniques for this are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., the target protein) immobilized on a sensor chip in real-time.[4][5] It provides kinetic data, including the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Table 1: Comparison of Binding Affinity Measurement Techniques
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in refractive index upon binding | Measures heat changes upon binding |
| Labeling | Label-free | Label-free |
| Immobilization | Requires immobilization of one binding partner | Both partners are in solution |
| Throughput | Can be high-throughput | Generally lower throughput |
| Information | Kinetics (ka, kd), Affinity (KD) | Thermodynamics (KD, n, ΔH, ΔS) |
| Sample Consumption | Relatively low | Can be higher |
Q3: Now that I have a confirmed target and a baseline binding affinity, what are the general strategies to increase the binding affinity of this compound?
A3: Increasing binding affinity involves modifying the chemical structure of your compound to improve its interactions with the target protein. This is an iterative process involving design, synthesis, and testing. The primary strategies include computational modeling and experimental approaches.
Logical Relationship of Affinity Enhancement Strategies
Caption: Interplay between computational and experimental strategies for affinity enhancement.
-
Computational Approaches:
-
Molecular Docking: Predicts the preferred orientation of your compound when bound to the target protein. This can reveal key interactions and suggest modifications to enhance binding.
-
Molecular Dynamics (MD) Simulations: Simulates the movement of the protein and ligand over time, providing insights into the stability of the complex and the dynamics of their interaction.
-
-
Experimental Approaches:
-
Structure-Activity Relationship (SAR) Studies: This involves systematically modifying parts of the this compound molecule and measuring the effect on binding affinity. This helps to identify the key chemical groups responsible for binding.
-
SAR by NMR: A technique to identify and optimize small molecular fragments that bind to the target protein. These fragments can then be linked together to create a higher-affinity compound.
-
Site-Directed Mutagenesis: By mutating amino acids in the protein's binding pocket, you can identify key residues involved in the interaction. This information can guide the design of compounds that interact more strongly with these residues.
-
Troubleshooting Guides & Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
This protocol provides a general framework for an SPR experiment. Specific parameters will need to be optimized for your particular protein and small molecule.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of this compound binding to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein (ligand)
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the target protein in the immobilization buffer. The protein will covalently bind to the activated surface.
-
Deactivate any remaining active groups by injecting ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound in running buffer over the sensor surface.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. This will generate a sensorgram showing the association and dissociation phases.
-
Between each analyte injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the ka and kd values.
-
Calculate the KD using the formula: KD = kd / ka.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes of this compound binding to its target protein.
Materials:
-
Isothermal titration calorimeter
-
Target protein
-
This compound
-
Dialysis buffer (e.g., PBS)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the protein and this compound against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentration of the protein and the compound.
-
-
ITC Experiment:
-
Load the target protein into the sample cell of the calorimeter.
-
Load this compound into the injection syringe at a concentration typically 10-20 times higher than the protein concentration.
-
Perform a series of small injections of this compound into the protein solution. The instrument will measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat peaks for each injection to obtain the heat change as a function of the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:
-
ΔG = -RT * ln(KA), where KA = 1/KD
-
ΔG = ΔH - TΔS
-
-
Table 2: Hypothetical Binding Affinity Data for this compound and its Analogs
| Compound | KD (μM) - SPR | KD (μM) - ITC | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| This compound | 15.2 | 14.8 | -5.5 | -1.2 | -6.7 |
| Analog 1 (with added hydroxyl group) | 8.5 | 8.1 | -6.8 | -0.5 | -7.3 |
| Analog 2 (with extended aromatic system) | 3.1 | 2.9 | -7.2 | -0.8 | -8.0 |
This data illustrates how chemical modifications can lead to improved binding affinity, as seen by the lower KD values for the analogs. The thermodynamic data from ITC can provide insights into the driving forces of the binding interaction. For example, the increased negative enthalpy for the analogs suggests that the modifications have led to more favorable enthalpic interactions, such as hydrogen bonding or van der Waals forces.
Hypothetical Signaling Pathway Investigation
Once a target is identified (e.g., a specific kinase), you can investigate the downstream effects of this compound binding.
Caption: Hypothetical signaling pathway inhibited by this compound.
By understanding the binding affinity and the functional consequences of target engagement, you can rationally design more potent and specific molecules for your research or therapeutic goals.
References
- 1. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 2. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Overcoming Background Noise in Direct Orange 118 Fluorescence
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with background noise in fluorescence experiments utilizing Direct Orange 118.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a double azo dye.[1] It is primarily used as a dyeing agent for cotton fabrics and paper.[1][2][3] While its primary application is in the textile and paper industries, its chemical structure suggests potential for use as a fluorescent probe in various research applications.
Q2: What are the potential sources of high background noise when using this compound?
High background fluorescence can originate from several sources, including:
-
Autofluorescence: Endogenous fluorescence from cells, tissues, or the surrounding medium. Common sources include NADH, flavins, collagen, and elastin.[4]
-
Non-specific binding: The dye may bind to cellular components or substrate materials other than the intended target.
-
Contaminated reagents: Impurities in buffers, fixatives, or the dye itself can contribute to background signal.
-
Suboptimal imaging parameters: Incorrectly set excitation and emission filters can lead to bleed-through from other fluorescent molecules or inefficient capture of the specific signal.
Q3: How can I determine the optimal excitation and emission wavelengths for this compound in my experiment?
To determine the optimal spectral settings, it is recommended to perform excitation and emission scans using a spectrophotometer or a spectral imaging system. If this equipment is unavailable, start with the general spectral properties for orange dyes and optimize from there. A typical workflow involves imaging a stained sample across a range of excitation and emission wavelengths to identify the settings that maximize the signal-to-noise ratio.
Troubleshooting Guide: High Background Noise
High background noise is a common issue that can obscure the specific fluorescent signal from this compound. This guide provides a systematic approach to identifying and mitigating the source of the background.
Problem: Weak Specific Signal and High Background
This is often characterized by a low signal-to-noise ratio (SNR), making it difficult to distinguish the target from the surrounding environment.
Troubleshooting Workflow
References
Validation & Comparative
A Comparative Analysis of Direct Orange 118 and Other Direct Dyes for Industrial Applications
For Immediate Publication
A comprehensive guide offering a comparative analysis of Direct Orange 118 with other commercially significant direct orange dyes, including Direct Orange 26, Direct Orange 34, and Direct Orange 39, is now available for researchers, scientists, and drug development professionals. This guide provides an objective look at the performance characteristics of these dyes, supported by available experimental data, to facilitate informed selection for various applications, primarily in the paper and textile industries.
Direct dyes are a class of anionic dyes valued for their straightforward application on cellulosic substrates like paper and cotton. Their popularity stems from their cost-effectiveness and ease of use. However, performance characteristics such as light and wash fastness can vary significantly among different direct dyes. This comparison focuses on these key performance indicators to provide a clearer understanding of their suitability for specific end-products.
Performance Characteristics: A Quantitative Comparison
The selection of a direct dye is often dictated by the required fastness properties of the final product. The following table summarizes the available data on the light and wash fastness of this compound and its alternatives. Fastness is rated on a scale of 1 to 8 for light fastness (where a higher number indicates better fastness) and 1 to 5 for wash fastness (with 5 being the best).
| Dye | C.I. Name | CAS Number | Chemical Class | Light Fastness | Wash Fastness | Primary Applications |
| This compound | - | 60202-34-8 | Diazo | 2 | 2 | Paper |
| Direct Orange 26 | 29150 | 3626-36-6 | Diazo | - | - | Paper, Cotton, Leather |
| Direct Orange 34 | 40215/40220 | 12222-37-6 | Stilbene/Diazo | 6 | 2-3 / 6 | Paper, Leather, Cotton |
| Direct Orange 39 | 40215 | 1325-54-8 | Stilbene | 3 / 6-7 | 3 / 4* | Paper, Leather, Cotton, Viscose |
Note: Inconsistent data from different sources have been noted. It is recommended to consult specific supplier technical data sheets for the most accurate information.
As the data indicates, this compound exhibits low light and wash fastness, making it suitable for applications where high fastness is not a critical requirement, such as in certain paper products. In contrast, Direct Orange 34 and Direct Orange 39 show significantly better light fastness, although there is some variability in the reported data. The wash fastness of these alternatives also appears to be generally higher than that of this compound.
Dyeing Efficiency and Application
The efficiency of direct dyes on cellulosic fibers is influenced by factors such as electrolyte concentration, temperature, and dyeing time. Generally, an increase in electrolyte (e.g., sodium chloride) concentration enhances dye exhaustion. The optimal temperature for the application of many direct dyes, including those in this comparison, is around 80°C.
The dyeing process with direct dyes is a relatively simple exhaustion method. The dye is dissolved in water, and the cellulosic substrate is immersed in the dyebath. The addition of an electrolyte helps to promote the migration of the dye from the solution to the fiber.
Comparative Guide to the Validation of Direct Orange 118 Degradation by HPLC
This guide provides a comparative analysis of different methods for the degradation of the azo dye Direct Orange 118, with a focus on validation using High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and drug development professionals working on environmental remediation and dye degradation studies.
Comparison of Degradation Methods for Azo Dyes
The degradation of azo dyes like this compound can be achieved through various methods, each with distinct efficiencies and mechanisms. The choice of method often depends on factors such as cost, scalability, and the desired level of mineralization. Below is a summary of the performance of common degradation techniques, with data extrapolated from studies on similar azo dyes.
| Degradation Method | Typical Catalyst/Agent | Degradation Efficiency (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Advanced Oxidation (O₃/UV) | Ozone, UV light | > 98% | 35 minutes | High efficiency, rapid degradation.[1] | High energy consumption, potential formation of byproducts. |
| Photocatalysis (Solar Light) | TiO₂, CoFe₂O₄, Fenton reagent | Significant decrease in absorbance | 2 - 11 hours | Utilizes renewable energy, effective for a broad range of dyes.[2] | Slower reaction rates, catalyst recovery can be challenging.[2] |
| Enzymatic Degradation | Azoreductases, Laccases, Peroxidases | > 90% | Variable (hours to days) | High specificity, environmentally friendly, operates under mild conditions.[3] | Enzyme production can be costly, potential for enzyme inhibition. |
| Sonolysis | Ultrasonic waves | > 80% | ~ 4 hours | Effective for recalcitrant compounds, no additional chemicals required.[4] | High energy input, lower efficiency compared to some AOPs. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. The following sections outline the protocols for HPLC analysis and a representative degradation method.
HPLC Method for Monitoring Degradation
This protocol is a generalized method for the analysis of this compound and its degradation products, based on common practices for azo dye analysis.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
A gradient elution is typically used to separate the parent dye from its various degradation products.
-
Solvent A: Acetonitrile.
-
Solvent B: 50 mM ammonium acetate in distilled water.
-
Gradient Program:
-
0-15 min: 5% to 45% Solvent A
-
15-40 min: Hold at 45% Solvent A
-
40-45 min: Return to 5% Solvent A
-
45-50 min: Re-equilibration at 5% Solvent A
-
3. Detection:
-
The detection wavelength should be set at the maximum absorbance of this compound (typically in the visible range, e.g., 480-520 nm) and also in the UV range (e.g., 254 nm) to monitor the formation of aromatic amine byproducts.
4. Sample Preparation:
-
Samples from the degradation reaction are withdrawn at specific time intervals.
-
The samples are immediately filtered through a 0.45 µm syringe filter to remove any catalyst or particulate matter before injection into the HPLC system.
5. Validation:
-
The degradation of this compound is confirmed by the decrease in the peak area of the parent dye over time.
-
The formation of degradation products can be observed by the appearance of new peaks in the chromatogram.
Protocol for Photocatalytic Degradation
This protocol describes a typical experimental setup for the photocatalytic degradation of this compound using a semiconductor catalyst.
1. Materials:
-
This compound solution of known initial concentration.
-
Photocatalyst (e.g., TiO₂, ZnO).
-
Photoreactor equipped with a light source (e.g., solar simulator or UV lamp).
-
Magnetic stirrer.
2. Procedure:
-
A specific volume of the this compound solution is placed in the photoreactor.
-
A measured amount of the photocatalyst is added to the solution.
-
The suspension is stirred in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
The light source is turned on to initiate the photocatalytic reaction.
-
Aliquots are withdrawn at regular time intervals for HPLC analysis.
Visualizing the Process
Diagrams can aid in understanding the experimental workflow and the underlying chemical processes.
References
Direct Orange 118 vs. Congo Red: A Comparative Guide for Cellulose Staining
For researchers, scientists, and drug development professionals, the accurate visualization of cellulose is critical. This guide provides an objective comparison of two anionic diazo dyes, Direct Orange 118 and Congo Red, for cellulose staining applications, supported by available experimental data and detailed protocols.
While both dyes effectively bind to cellulose, they exhibit distinct characteristics in their binding mechanisms, specificity, and optimal applications. This comparison aims to equip researchers with the necessary information to select the most suitable dye for their specific scientific inquiries.
Performance at a Glance: A Quantitative Comparison
The following table summarizes the key characteristics of this compound and Congo Red for cellulose staining, based on available data. It is important to note that specific quantitative data for the microscopic application of this compound is limited, and some parameters are inferred from data on similar direct dyes used in the textile and paper industries.
| Feature | This compound | Congo Red |
| Dye Class | Double Azo | Diazo |
| Binding Mechanism | Primarily hydrogen bonding and van der Waals forces between the dye's functional groups and the hydroxyl groups of cellulose. | Forms hydrogen bonds between the amine and azo groups of the dye and the hydroxyl groups of cellulose.[1] |
| Reported Color | Bright Orange | Pink to Red in bright-field; exhibits green birefringence under polarized light. |
| Fluorescence | Information on fluorescence for microscopy is not readily available. | Can exhibit red fluorescence under green light excitation. |
| Binding Affinity | Strong affinity for cellulose, as evidenced by its use as a direct dye in the textile and paper industries.[2] Quantitative data for microscopic applications is limited. | Strong and quantifiable affinity for cellulose.[3][4] |
| Specificity | High specificity for cellulose. | Binds strongly to cellulose, but can also bind to other polysaccharides and amyloid proteins.[1] |
| Primary Applications | Widely used for dyeing cotton, viscose, and paper. Its application in microscopic staining is less documented. | A well-established stain for cellulose in botanical microscopy and for identifying amyloid deposits in histology. Also used in assays for detecting cellulase activity. |
Experimental Protocols
Detailed methodologies for staining cellulose with both this compound and Congo Red are provided below. These protocols are general guidelines and may require optimization based on the specific sample type and experimental objectives.
This compound Staining Protocol (Inferred)
This protocol is extrapolated from general procedures for direct dyes and information on similar dyes like Direct Orange 15 used in cellulose accessibility studies.
Materials:
-
This compound
-
Distilled water
-
Sodium chloride (NaCl)
-
Microscope slides and coverslips
-
Ethanol series (for dehydration, optional)
-
Mounting medium
Procedure:
-
Solution Preparation: Prepare a 0.1% (w/v) staining solution of this compound in distilled water. To enhance dye uptake, add NaCl to a final concentration of 1% (w/v).
-
Sample Preparation: Prepare thin sections of the cellulosic material (e.g., plant tissue, fibers).
-
Staining: Immerse the samples in the this compound staining solution.
-
Incubation: Incubate for 10-30 minutes at room temperature. Gentle agitation can improve staining uniformity.
-
Rinsing: Briefly rinse the samples in distilled water to remove excess stain.
-
Dehydration (Optional): If a permanent mount is desired, dehydrate the samples through a graded ethanol series.
-
Mounting: Mount the stained samples on a microscope slide with a suitable mounting medium and cover with a coverslip.
-
Observation: Observe under a bright-field microscope.
Congo Red Staining Protocol
This is a widely established protocol for staining cellulose in various biological samples.
Materials:
-
Congo Red
-
Distilled water
-
Sodium hydroxide (NaOH) (optional, for enhancing staining of certain materials)
-
Microscope slides and coverslips
-
Ethanol series (for dehydration)
-
Mounting medium
Procedure:
-
Solution Preparation: Prepare a 0.5% (w/v) aqueous solution of Congo Red. For some applications, the solution can be made in an alkaline solution (e.g., saturated NaCl in 80% ethanol with 0.1% NaOH) to increase specificity.
-
Sample Preparation: Prepare thin sections of the cellulosic material.
-
Staining: Immerse the samples in the Congo Red solution.
-
Incubation: Stain for 5-15 minutes at room temperature.
-
Rinsing: Rinse the samples thoroughly with distilled water or 80% ethanol to remove unbound dye.
-
Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 95%, 100%).
-
Clearing and Mounting: Clear the samples in xylene and mount on a microscope slide using a resinous mounting medium.
-
Observation: Observe under a bright-field or polarizing microscope. For fluorescence, use green light excitation.
Visualizing the Workflow and Binding Mechanisms
To further clarify the experimental processes and the molecular interactions, the following diagrams have been generated.
References
- 1. Congo Red and amyloids: history and relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. High capacity and selective adsorption of Congo red by cellulose-based aerogel with mesoporous structure: Adsorption properties and statistical data simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicological Analysis of Direct Orange 118 and Other Azo Dyes: A Guide for Researchers
A comprehensive review of the toxicological profiles of azo dyes, with a comparative look at available data for various orange azo dyes. This guide is intended for researchers, scientists, and drug development professionals to highlight the potential hazards associated with this class of compounds and to provide detailed experimental protocols for their assessment.
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo bonds (–N=N–). While integral to numerous industries, including textiles, printing, and pharmaceuticals, concerns persist regarding their potential toxicological effects. The metabolism of azo dyes, particularly through the reductive cleavage of the azo bond by intestinal microbiota, can lead to the formation of aromatic amines, many of which are known or suspected carcinogens.[1] This guide provides a comparative overview of the toxicity of various azo dyes, with a focus on orange dyes, and addresses the current data gap for Direct Orange 118.
Executive Summary
Extensive research has demonstrated that many azo dyes and their metabolic byproducts can exhibit cytotoxic, genotoxic, and carcinogenic properties.[2] The primary mechanism of toxicity involves the enzymatic reduction of the azo bond, primarily by azoreductases found in gut bacteria, which releases potentially harmful aromatic amines.[1] These amines can be further metabolized in the liver to reactive intermediates that form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[3]
Despite the broad concerns associated with azo dyes, specific toxicological data for many individual compounds, including this compound, remains scarce in publicly available literature. Material Safety Data Sheets (MSDS) for this compound provide only general safety precautions and explicitly state a lack of specific data on acute toxicity, skin/eye irritation, and carcinogenicity.[4] Therefore, this guide will draw upon available data for other structurally related orange azo dyes to provide a comparative context for potential toxicity.
Data Presentation: Comparative Toxicity of Azo Dyes
Due to the lack of specific quantitative toxicity data for this compound, the following tables summarize the available data for other relevant orange azo dyes to provide a comparative perspective.
Table 1: Comparative Acute Toxicity Data for Selected Orange Azo Dyes
| Dye | CAS No. | Test Organism | Route | Toxicity Metric | Value | Reference |
| This compound | 60202-34-8 | Not available | Not available | Not available | No information available | |
| Direct Orange 39 | 1325-54-8 | Rat | Oral | LD50 | > 2000 mg/kg bw | |
| Direct Orange 39 | 1325-54-8 | Rat | Dermal | LD50 | > 2000 mg/kg bw | |
| Direct Orange 34 | 12222-37-6 | Not specified | Not specified | Not specified | Positive skin sensitization in humans | |
| Disperse Orange 1 | 2581-69-3 | Not specified | Not specified | Not specified | Cytotoxic and genotoxic to HepG2 cells |
Table 2: Comparative Aquatic Toxicity Data for Selected Orange Azo Dyes
| Dye | CAS No. | Test Organism | Exposure Time | Toxicity Metric | Value | Reference |
| This compound | 60202-34-8 | Not available | Not available | Not available | No information available | |
| Direct Orange 39 | 1325-54-8 | Danio rerio (Zebra fish) | 96 h | LC50 | > 100 mg/L | |
| Direct Orange 39 | 1325-54-8 | Daphnia magna | 48 h | NOEC | > 1000 mg/L | |
| Direct Orange 39 | 1325-54-8 | Desmodesmus subspicatus (Algae) | 72 h | EC50 | > 344.8 mg/L |
Experimental Protocols
To facilitate further research into the toxicology of azo dyes, this section provides detailed methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cell line) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Expose the cells to various concentrations of the azo dye for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Incubation: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the dye that inhibits cell growth by 50%).
Genotoxicity Assessment: The Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Methodology:
-
Cell Preparation: Treat cells with the azo dye at various concentrations and for a specific duration.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, percentage of DNA in the tail).
Mutagenicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Principle: The test utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The bacteria are exposed to the test substance, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
Methodology:
-
Bacterial Strains: Use appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens).
-
Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Plate Incorporation Method:
-
Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies in the treated groups to the spontaneous reversion rate in the control group. A dose-dependent increase of at least two-fold in the number of revertants is generally considered a positive result.
Mandatory Visualizations
Signaling Pathway of Azo Dye-Induced Carcinogenesis
Experimental Workflow for In Vitro Cytotoxicity and Genotoxicity Testing
Conclusion
The available scientific literature strongly indicates that azo dyes as a class pose potential health risks, primarily due to their metabolic conversion to carcinogenic aromatic amines. While this guide provides a framework for the toxicological assessment of these compounds, the significant lack of publicly available data for this compound underscores a critical knowledge gap. The provided experimental protocols for cytotoxicity, genotoxicity, and mutagenicity testing offer a clear path for future research to definitively characterize the toxicological profile of this compound and other understudied azo dyes. Researchers and drug development professionals are urged to exercise caution when handling azo dyes with incomplete toxicological data and to advocate for comprehensive safety assessments to ensure human and environmental health.
References
Quantitative Analysis of Direct Orange 118 in Solution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of the disazo dye, Direct Orange 118, in solution. While specific validated performance data for this compound is limited in publicly available literature, this document compiles and compares typical performance characteristics and detailed experimental protocols for analogous azo dyes, offering a robust framework for method selection and development. The primary techniques discussed include High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), a widely used and versatile method, and Differential Pulse Voltammetry (DPV), an electrochemical technique offering high sensitivity.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the typical performance of HPLC-DAD and DPV for the analysis of azo dyes, providing a benchmark for what can be expected for this compound.
| Validation Parameter | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) | Differential Pulse Voltammetry (DPV) |
| Linearity (r²) | ≥ 0.999[1][2][3] | Typically > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.04 mg/kg[1][2] | ~10⁻⁸ M |
| Limit of Quantitation (LOQ) | 0.04 - 0.12 mg/kg | ~10⁻⁷ M |
| Accuracy (Recovery %) | 96.0 - 102.6% | Typically 95 - 105% |
| Precision (RSD %) | 0.16 - 2.01% | < 5% |
| Selectivity | High, based on chromatographic separation and UV-Vis spectrum | Good, based on redox potential |
| Throughput | Moderate | High |
| Cost | Moderate to High | Low to Moderate |
Experimental Protocols
Below are detailed experimental protocols for the key analytical techniques discussed. These protocols are based on established methods for similar azo dyes and can be adapted for the quantitative analysis of this compound.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is highly suitable for the separation and quantification of individual azo dyes in a mixture.
A. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm I.D. × 150 mm, 5 µm particle size).
B. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Ultrapure water
-
This compound analytical standard
C. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 20 mg/L).
D. Sample Preparation (for aqueous samples):
-
Filter the water sample through a 0.45 µm syringe filter to remove particulate matter.
-
For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove matrix interferences.
-
Condition a C18 SPE cartridge with methanol followed by ultrapure water.
-
Load a known volume of the filtered sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute this compound with a small volume of methanol or acetonitrile.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
E. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically employed for optimal separation. For example:
-
Solvent A: 20 mM Ammonium acetate in water
-
Solvent B: Acetonitrile
-
Gradient: Start with a low percentage of Solvent B, and gradually increase to elute the analyte.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 - 20 µL
-
Column Temperature: 30 °C
-
DAD Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound. A full UV-Vis spectrum should be recorded to confirm peak identity and purity.
F. Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Differential Pulse Voltammetry (DPV)
DPV is a sensitive electrochemical technique that can be used for the rapid quantification of electroactive compounds like azo dyes.
A. Instrumentation:
-
Potentiostat/Galvanostat with DPV capabilities.
-
Three-electrode system:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Auxiliary Electrode (e.g., Platinum wire)
-
B. Reagents and Standards:
-
Supporting Electrolyte (e.g., 0.1 M Phosphate buffer solution, pH 7.0)
-
This compound analytical standard
C. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the supporting electrolyte.
-
Prepare a series of calibration standards by serial dilution of the stock solution in the supporting electrolyte.
D. Sample Preparation:
-
Filter the aqueous sample to remove any solid particles.
-
Add a known volume of the sample to the electrochemical cell containing the supporting electrolyte.
E. DPV Parameters:
-
Potential Range: Scan over a potential range where the reduction or oxidation of the azo group of this compound occurs. This needs to be determined experimentally, but a typical range for azo dye reduction is -0.2 V to -1.0 V vs. Ag/AgCl.
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
F. Quantification:
-
Record the differential pulse voltammograms for the standard solutions.
-
Construct a calibration curve by plotting the peak current against the concentration of the this compound standards.
-
Measure the peak current of the sample and determine its concentration from the calibration curve.
Visualizing the Workflow and Method Relationships
To further clarify the experimental processes and the relationships between the analytical techniques, the following diagrams are provided.
Caption: Workflow for the quantitative analysis of this compound using HPLC-DAD.
Caption: Logical relationship of analytical methods for this compound quantification.
References
A Comparative Guide to Alternative Dyes for Paper Staining: Moving Beyond Direct Orange 118
For researchers, scientists, and professionals in drug development, the choice of dyes for paper-based applications is critical for achieving accurate and reproducible results. Direct Orange 118 has been a common choice for paper staining; however, a range of alternative dyes offer distinct advantages in terms of performance, cost, and specific applications. This guide provides an objective comparison of this compound with three potential alternatives: Congo Red, Safranin O, and Aniline Sulfate. The comparison is based on available data and established testing methodologies to aid in the selection of the most suitable dye for your research needs.
Performance Comparison of Paper Staining Dyes
The selection of an appropriate dye depends on several key performance indicators, including staining intensity, lightfastness, water fastness, and overall cost-effectiveness. The following table summarizes the available data for this compound and its alternatives.
| Dye | C.I. Name | CAS Number | Staining Intensity | Lightfastness (Blue Wool Scale) | Water Fastness (Grey Scale) |
| This compound | This compound | 60202-34-8[1] | Good | 2[2] | 2[2] |
| Congo Red | Direct Red 28 | 573-58-0 | Very Good | 1-2 (Estimated) | 2-3 (Estimated) |
| Safranin O | Basic Red 2 | 477-73-6 | Excellent | 1-2 (Estimated) | 1-2 (Estimated) |
| Aniline Sulfate | N/A | 542-16-5 | Varies (Specific for Lignin) | Poor (Light Sensitive) | Good |
Detailed Experimental Protocols
To ensure reproducibility, detailed and standardized experimental protocols are essential. The following are suggested protocols for staining paper with each of the discussed dyes.
General Preparation for Paper Samples:
-
Cut paper samples to a uniform size (e.g., 2 cm x 5 cm).
-
Label each sample clearly with a pencil.
-
Ensure a consistent paper type is used for all comparative experiments.
Protocol 1: Staining with this compound
-
Solution Preparation: Prepare a 1% (w/v) stock solution of this compound by dissolving 1 g of the dye in 100 mL of distilled water.
-
Staining: Immerse the paper samples in the 1% this compound solution for 10 minutes at room temperature with gentle agitation.
-
Rinsing: Remove the samples and rinse with distilled water until the runoff is clear.
-
Drying: Allow the stained paper samples to air dry on a clean, non-absorbent surface.
Protocol 2: Staining with Congo Red
-
Solution Preparation: Prepare a 1% (w/v) aqueous solution of Congo Red by dissolving 1 g of Congo Red powder in 100 mL of distilled water.
-
Staining: Immerse the paper samples in the Congo Red solution for 5 minutes at room temperature.
-
Rinsing: Briefly rinse the samples in distilled water for 10-15 seconds.
-
Drying: Air dry the samples completely.
Protocol 3: Staining with Safranin O
-
Solution Preparation: Prepare a 0.1% (w/v) Safranin O solution by dissolving 0.1 g of Safranin O powder in 100 mL of distilled water.
-
Staining: Immerse the paper samples in the Safranin O solution for 5 minutes.
-
Rinsing: Rinse the samples with distilled water to remove excess stain.
-
Drying: Allow the samples to air dry.
Protocol 4: Lignin Staining with Aniline Sulfate
-
Solution Preparation: Prepare a 1% (w/v) solution of Aniline Sulfate by dissolving 1 g of Aniline Sulfate in 100 mL of distilled water.
-
Application: Apply a few drops of the Aniline Sulfate solution to the paper sample.
-
Observation: A positive reaction for lignin is indicated by the appearance of a yellow color. Cotton, linen, and hemp fibers will turn brown, while esparto grass will give a pink color.
Experimental Workflow and Data Analysis
The following diagram illustrates a standardized workflow for comparing the performance of different paper staining dyes.
Discussion of Alternatives
Congo Red: As a direct dye, Congo Red shares similarities in application with this compound. It is known for its strong affinity for cellulosic fibers and produces a vibrant red color. Its use as a pH indicator (blue at pH 3.0-5.2) could be an additional feature for specific applications. However, it is important to note that Congo Red is a benzidine-based dye and may have associated health and safety considerations.
Safranin O: This basic dye is a cationic stain that can be particularly effective for papers with a high lignin content, such as unbleached or mechanical pulps. It typically yields a bright red-orange color. The staining intensity is generally high, but the light and water fastness of basic dyes can be a concern without the use of a mordant or fixing agent.
Aniline Sulfate: Unlike the other dyes, Aniline Sulfate is primarily a chemical indicator for the presence of lignin in paper. It produces a yellow stain on lignin-containing papers. Its main advantages are its low cost and ease of preparation compared to other lignin indicators like phloroglucinol. It is not a general-purpose paper dye but a valuable tool for analyzing paper composition.
Cost-Effectiveness Analysis
A preliminary cost analysis based on currently available market prices indicates variability among the dyes.
| Dye | Price per 10 g (USD, Approx.) |
| This compound | $4 - $50 |
| Congo Red | $17 - $153 |
| Safranin O | $25 - $58 |
| Aniline Sulfate | $5 - $10 |
Disclaimer: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
While Aniline Sulfate appears to be the most economical on a per-gram basis, its application is highly specific. For general staining, this compound often presents a cost-effective option. The higher price of Congo Red and Safranin O may be justified by their specific staining characteristics and performance in certain applications. A true cost-per-application analysis would need to consider the required dye concentration and staining volume for each specific protocol.
Conclusion
The selection of an alternative to this compound for paper staining should be guided by the specific requirements of the application.
-
For general-purpose, cost-effective staining of cellulosic papers, other direct dyes with potentially better fastness properties could be explored.
-
Congo Red offers intense red staining but requires careful handling due to its chemical nature.
-
Safranin O is an excellent choice for high-lignin papers where a bright red-orange stain is desired.
-
Aniline Sulfate is not a direct replacement for general staining but is a highly effective and economical reagent for the specific task of lignin detection.
Researchers are encouraged to perform their own in-house validation of these alternatives using the provided protocols to determine the most suitable dye for their specific paper-based assays and research needs.
References
Unveiling Potential Pitfalls: A Comparative Guide to the Cross-Reactivity of Direct Orange 118 and Other Azo Dyes in Biological Assays
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the integrity and reproducibility of experimental data. This guide provides a comprehensive comparison of the potential cross-reactivity of Direct Orange 118, a diazo dye, in common biological assays. Due to the limited publicly available data on this compound's specific interactions in biological systems, this guide draws parallels with structurally similar and well-documented azo dyes to highlight potential areas of interference. We further present alternative staining and labeling agents and provide detailed protocols to assess potential cross-reactivity in your own experimental setups.
This compound is primarily utilized in the paper and textile industries for its vibrant orange hue.[1] Its chemical structure, characterized by two azo bonds (-N=N-), places it in the broad class of azo dyes. While invaluable in industrial applications, the introduction of such compounds into biological assays warrants careful consideration due to their potential for off-target effects and assay interference. The Safety Data Sheet for this compound indicates that it may cause skin and eye irritation, and notes the possibility of irreversible effects, underscoring the need for cautious handling.[2][3]
Potential for Cross-Reactivity in Key Biological Assays
The inherent chemical properties of azo dyes can lead to interference in a variety of biological assays. This interference can manifest as false positives, false negatives, or a general decrease in assay sensitivity and reproducibility. Below, we explore the potential for cross-reactivity in three common assay types, supported by data from studies on various azo dyes.
Cell Viability Assays (e.g., MTT Assay)
Colorimetric assays that rely on the enzymatic reduction of a substrate, such as the MTT assay, are susceptible to interference from azo dyes. These dyes can interact with cellular dehydrogenases or directly reduce the tetrazolium salt, leading to inaccurate assessments of cell viability.
Table 1: Effects of Various Azo Dyes on Cell Viability Assays
| Azo Dye | Assay Type | Cell Line | Observed Effect | Concentration/IC50 |
| Methyl Orange | MTT | Glioblastoma (GB1B) | Antiproliferative | IC50: 26.47 µM (3 days), 13.88 µM (7 days) |
| Alizarin Yellow | MTT | Glioblastoma (GB1B) | Dose- and time-dependent cytotoxicity | Significant decrease at >1 µM |
| Lithol Rubine | MTT | Glioblastoma (GB1B) | Antiproliferative | Data not quantified |
| Butter Yellow | MTT | Glioblastoma (GB1B) | Antiproliferative | Data not quantified |
| Methyl Red | MTT | Glioblastoma (GB1B) | Antiproliferative | Data not quantified |
| Sudan I | MTT | Glioblastoma (GB1B) | Antiproliferative | IC50: 60.86 µM (3 days), 12.48 µM (7 days) |
Immunoassays (e.g., ELISA)
The principle of immunoassays relies on the specific binding of antibodies to their target antigens. Azo dyes can interfere with this interaction through non-specific binding to either the antibody or the antigen, or by altering their conformation. This can lead to either an overestimation or underestimation of the analyte concentration.
Table 2: Cross-Reactivity of Azo Dyes in a Yellow Azo Dyes ELISA
| Azo Dye | Cross-Reactivity (%) | IC50 (pg/mL) |
| Tartrazine (FD&C Yellow 5) | 100 | 98 |
| Yellow 2G | 2.0 | 4,700 |
| Acid Yellow | 1.56 | 6,000 |
| Tropaeolin | 0.025 | 380,000 |
| Sunset Yellow | 0.005 | 1,900,000 |
| Orange II | 0.0014 | 6,700,000 |
| Methyl Orange | <0.0009 | >10,000,000 |
| Data from a competitive ELISA for the detection of Yellow Azo dyes.[4] |
Enzyme Inhibition Assays
Azo dyes have been shown to inhibit the activity of various enzymes. This inhibition can be competitive, non-competitive, or uncompetitive, and is dependent on the specific dye and enzyme . Such interactions can lead to the misinterpretation of data in studies focused on enzyme kinetics or inhibitor screening.
Table 3: Inhibitory Effects of Azo Dyes on Chorismate Synthase
| Azo Dye | Dissociation Constant (Kd) (µM) | 50% Inhibitory Concentration (IC50) (µM) |
| PH011669 | 1.1 ± 0.1 | 10 ± 1 |
| CaCS02 | 20 | 29 ± 3 |
| CP1 | 64 ± 1 | 47 ± 5 |
| *Enzyme: Chorismate synthase from Paracoccidioides brasiliensis.[5] |
Alternatives to this compound and Other Azo Dyes
Given the potential for cross-reactivity, researchers should consider alternative reagents for their specific applications. A variety of non-azo synthetic dyes and natural dyes are available for histological and cytological staining, as well as a vast portfolio of fluorescent dyes for cell-based assays.
For Histology and Cytology
Natural dyes, derived from plant and animal sources, offer a rich palette of colors and are often considered more environmentally friendly. Several non-azo synthetic dyes are also well-established in these fields.
Table 4: A Comparison of Alternative Dyes for Histological and Cytological Staining
| Dye/Stain | Class | Common Applications | Advantages | Disadvantages |
| Hematoxylin & Eosin (H&E) | Natural (Hematoxylin) & Synthetic (Eosin) | Routine histological staining | Well-established, provides excellent nuclear and cytoplasmic detail. | Hematoxylin is a natural product with potential for supply variability. |
| Perls' Prussian Blue | Chemical Reaction | Detection of iron | Highly specific for ferric iron. | Not a direct stain, requires a chemical reaction. |
| Oil Red O | Sudan (Lysochrome) | Staining of neutral lipids | Specific for lipids, useful in metabolic studies. | Requires frozen sections as lipids are extracted by solvents in paraffin processing. |
| Alcian Blue | Phthalocyanine | Staining of acidic mucins | Specific for acidic mucopolysaccharides. | pH-dependent staining. |
| Henna (Lawsonia inermis) | Natural | Cytoplasmic counterstain | Readily available, low cost, non-toxic. | Staining intensity can be variable. |
| Turmeric (Curcuma longa) | Natural | Cytoplasmic counterstain | Readily available, low cost, non-toxic. | Can have a yellowish background. |
| Beetroot (Beta vulgaris) | Natural | Nuclear and cytoplasmic stain | Readily available, low cost, non-toxic. | Staining can be pale and may fade over time. |
For Fluorescent Cell-Based Assays
The field of fluorescent probes is extensive and offers a wide array of alternatives to traditional dyes for visualizing cellular components and processes.
Table 5: A Selection of Fluorescent Alternatives to Azo Dyes for Cell-Based Assays
| Fluorophore | Excitation/Emission (nm) | Common Applications | Advantages |
| DAPI | ~358 / ~461 | Nuclear counterstain | Bright, specific for DNA. |
| Hoechst 33342 | ~350 / ~461 | Live-cell nuclear staining | Cell-permeant, allows for live-cell imaging. |
| Propidium Iodide (PI) | ~535 / ~617 | Dead cell stain | Excluded by live cells, reliable marker of cell death. |
| Phalloidin Conjugates (e.g., Alexa Fluor 488 Phalloidin) | Varies with conjugate | Staining of F-actin | High specificity for the actin cytoskeleton. |
| MitoTracker Dyes | Varies with dye | Staining of mitochondria in live cells | Accumulate in active mitochondria. |
| CellTrace™ Dyes | Varies with dye | Cell proliferation tracking | Covalently labels cells, allowing for tracking through multiple generations. |
Experimental Protocols for Assessing Cross-Reactivity
To ensure the validity of experimental results, it is crucial to test for potential interference from any new reagent, including this compound. Below are detailed protocols for assessing interference in enzyme kinetics and cell viability assays.
Protocol for Evaluating Dye Interference in Enzyme Kinetics
This protocol outlines a method to determine if a dye interferes with an enzyme-catalyzed reaction.
Caption: Workflow for assessing dye interference in enzyme kinetics.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer.
-
Prepare a stock solution of the substrate.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In a microplate or cuvette, set up the following reactions:
-
Negative Control (No Enzyme): Substrate + Buffer + Dye
-
Negative Control (No Substrate): Enzyme + Buffer + Dye
-
Positive Control (No Dye): Enzyme + Substrate + Buffer
-
Test Reactions: Enzyme + Substrate + Buffer + Dye (at various concentrations)
-
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding the final component (typically the enzyme or substrate).
-
Immediately begin monitoring the change in absorbance or fluorescence at the appropriate wavelength over a set period.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the progress curves).
-
Compare the rates of the test reactions to the positive control. A decrease in rate indicates inhibition, while an increase suggests activation.
-
If inhibition is observed, plot the percentage of inhibition against the dye concentration and determine the IC50 value.
-
Protocol for Assessing Compound Interference in MTT Assay
This protocol helps to identify if a compound interferes with the MTT reduction process or the absorbance reading of the formazan product.
Caption: Experimental workflow for assessing MTT assay interference.
Detailed Steps:
-
Cell Plating:
-
Seed cells at an appropriate density in a 96-well plate and incubate overnight to allow for attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the dye.
-
In a separate cell-free plate, add the same dilutions of the dye to the medium.
-
Include appropriate controls (cells with medium only, medium only).
-
-
Incubation:
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate for 1-4 hours.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement and Analysis:
-
Read the absorbance at 570 nm.
-
To check for direct interference: Compare the absorbance of the cell-free wells containing the dye to the cell-free control wells. A significant increase in absorbance indicates that the dye is directly reducing the MTT.
-
To assess cytotoxicity: After correcting for any direct interference, compare the absorbance of the cell-containing wells treated with the dye to the untreated cell control wells to determine the effect on cell viability.
-
Conclusion
While this compound is a widely used industrial dye, its application in biological research requires a thorough evaluation of its potential for cross-reactivity. As a member of the azo dye family, it is plausible that it could interfere with various biological assays, including those for cell viability, immuno-interactions, and enzyme activity. Researchers are strongly encouraged to perform the necessary controls to assess for such interference. Furthermore, a wide range of well-characterized and specific alternative dyes are available for most applications, offering more reliable and reproducible results. By carefully selecting reagents and validating their performance, the scientific community can ensure the accuracy and integrity of their research findings.
References
Performance of different catalysts for Direct orange 118 degradation
A Comparative Guide to Catalytic Degradation of Direct Orange 118
The textile industry is a significant contributor to water pollution, with azo dyes like this compound being a primary concern due to their complex aromatic structures and low biodegradability. Catalytic degradation has emerged as a promising approach for the effective removal of these pollutants from wastewater. This guide provides a comparative analysis of different catalytic methods for the degradation of this compound, presenting experimental data, detailed protocols, and visual representations of the underlying processes to aid researchers in selecting and optimizing degradation strategies.
Performance Comparison of Catalytic Systems
The efficiency of this compound degradation is highly dependent on the type of catalyst and the operational parameters. Below is a summary of the performance of various catalytic systems based on published data.
| Catalyst System | Catalyst(s) | Oxidant | Light Source | Degradation Efficiency (%) | Time (min) | Optimal pH | Reference |
| Photo-Fenton | Fe²⁺ | H₂O₂ | UV | 97.82 | 105 | 3 | [1][2] |
| Photo-Fenton-like | Fe³⁺ | H₂O₂ | UV | 91.24 | 105 | 3 | [1][2] |
| Photocatalysis | TiO₂ | - | Solar Light | Significant discoloration | 120-660 | - | [3] |
| Photocatalysis | CoFe₂O₄ | - | Solar Light | Significant discoloration | 120-660 | - | |
| Photocatalysis + Fenton | TiO₂ + Fenton | H₂O₂ | Solar Light | High discoloration | 120-660 | - | |
| Photocatalysis + Fenton | CoFe₂O₄ + TiO₂ + Fenton | H₂O₂ | Solar Light | High discoloration | 120-660 | - | |
| Biodegradation | Micrococcus luteus strain SSN2 | - | - | 96 | 360 | 8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key catalytic degradation experiments.
Photo-Fenton and Photo-Fenton-like Degradation
This protocol is based on the study of photo-Fenton and photo-Fenton-like degradation of this compound.
a. Materials:
-
This compound (DO 118) dye stock solution (e.g., 10 mg/L)
-
Ferrous sulfate (FeSO₄·7H₂O) or Ferric chloride (FeCl₃) as the iron source
-
Hydrogen peroxide (H₂O₂) (e.g., 30% w/v)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
UV lamp (e.g., Mercury lamp)
-
Batch photoreactor
b. Procedure:
-
Prepare a known concentration of DO 118 solution in the batch photoreactor.
-
Adjust the pH of the solution to the desired value (e.g., pH 3) using H₂SO₄ or NaOH.
-
Add the iron salt (Fe²⁺ for photo-Fenton, Fe³⁺ for photo-Fenton-like) to the solution at the desired concentration (e.g., 50 mg/L Fe²⁺ or 80 mg/L Fe³⁺).
-
Add the required concentration of H₂O₂ (e.g., 400 mg/L for photo-Fenton, 600 mg/L for photo-Fenton-like).
-
Turn on the UV lamp to initiate the photodegradation reaction.
-
Collect aliquots of the solution at regular time intervals.
-
Analyze the concentration of the dye in the aliquots using a UV-Vis spectrophotometer at the maximum absorption wavelength of DO 118.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Photocatalytic Degradation
This protocol is a generalized procedure for photocatalytic degradation of azo dyes.
a. Materials:
-
This compound dye solution
-
Photocatalyst powder (e.g., TiO₂, ZnO)
-
Light source (e.g., UV lamp or solar simulator)
-
Stirrer
-
Reactor vessel
b. Procedure:
-
Suspend a specific amount of the photocatalyst in the dye solution within the reactor.
-
Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
Irradiate the suspension with the light source while continuing to stir.
-
Withdraw samples at different time intervals.
-
Centrifuge or filter the samples to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the characteristic wavelength of the dye to determine its concentration.
Enzymatic Degradation
This protocol outlines a general procedure for the enzymatic degradation of azo dyes.
a. Materials:
-
This compound dye solution
-
Enzyme (e.g., laccase, peroxidase, azoreductase) or microorganism culture
-
Buffer solution to maintain optimal pH
-
Incubator/shaker
b. Procedure:
-
Prepare the dye solution in a suitable buffer.
-
Introduce the enzyme or microbial culture to the dye solution.
-
Incubate the mixture under specific conditions of temperature and agitation.
-
Collect samples at various time points.
-
Analyze the samples for dye concentration using a UV-Vis spectrophotometer.
Visualizing the Processes
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and a simplified degradation pathway.
Caption: Experimental workflow for catalyst performance evaluation.
Caption: Simplified catalytic degradation pathway of an azo dye.
References
A Comparative Guide to the Inter-Laboratory Analysis of Direct Orange 118
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of the azo dye, Direct Orange 118. While specific inter-laboratory comparison data for this compound is not publicly available, this document synthesizes performance data for common analytical techniques used for azo dyes in various matrices, such as textiles and wastewater. Additionally, a detailed protocol for a proposed inter-laboratory comparison study is presented to facilitate standardized analysis and ensure data reliability across different facilities.
Data Presentation: Comparison of Analytical Methods for Azo Dye Analysis
The selection of an analytical method for the quantification of azo dyes like this compound is a critical decision that balances sensitivity, selectivity, and accessibility. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or tandem Mass Spectrometry (MS/MS) are prevalent techniques for the direct analysis of these dyes. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of aromatic amines, which can be formed from the reductive cleavage of azo dyes.[1][2]
The following table summarizes the typical performance characteristics of these methods based on published data for various azo dyes.
| Validation Parameter | HPLC-DAD | LC-MS/MS | GC-MS (for aromatic amines) |
| Linearity (r²) | ≥ 0.999[1] | > 0.999[1] | > 0.999[1] |
| Limit of Detection (LOD) | 0.01 - 0.04 mg/kg | 1.0 - 3.2 ng/g | ~0.05 µg/L |
| Limit of Quantitation (LOQ) | 0.04 - 0.12 mg/kg | 5.2 - 9.8 ng/g | 0.1 µM |
| Accuracy (Recovery %) | 96.0 - 102.6% | 68.9 - 110.8% | 88.4 - 102.9% |
| Precision (RSD %) | 0.16 - 2.01% | < 15% | 1.1 - 6.7% |
Experimental Protocols: Proposed Inter-Laboratory Comparison for this compound Analysis
The following is a detailed protocol for a proposed inter-laboratory comparison study for the quantification of this compound in a textile matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is selected for its high sensitivity and selectivity.
1. Objective: To assess the proficiency of participating laboratories in the quantitative analysis of this compound in a supplied textile sample.
2. Sample Preparation:
-
A homogenous textile sample spiked with a known concentration of this compound will be prepared and distributed by a coordinating laboratory.
-
Each participating laboratory will receive a sufficient quantity of the sample to perform the analysis in triplicate.
3. Extraction Procedure:
-
Accurately weigh approximately 1.0 g of the textile sample into a 50 mL conical tube.
-
Add 20 mL of methanol and sonicate at 50°C for 30 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE filter.
-
Evaporate the filtrate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of water and methanol.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure the separation of this compound from potential matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Quantification: Analysis will be performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound must be determined and optimized prior to the analysis.
5. Data Analysis and Reporting:
-
Participating laboratories will construct a calibration curve using certified reference standards of this compound.
-
The concentration of this compound in the textile sample will be reported in mg/kg.
-
The mean, standard deviation, and relative standard deviation (RSD) for the triplicate measurements should be reported.
-
The results will be submitted to the coordinating laboratory for statistical analysis and performance evaluation.
Mandatory Visualization
Caption: Workflow for the proposed inter-laboratory comparison of this compound analysis.
References
A Comparative Analysis of Commercial Direct Orange 118 Purity
For Researchers, Scientists, and Drug Development Professionals: A Guide to Assessing Purity and Considering Alternatives
This guide provides a comparative assessment of commercial Direct Orange 118, a widely used diazo dye in the paper and textile industries. Recognizing the critical importance of dye purity in research and development applications, this document outlines key analytical methods for purity determination, presents a comparative overview of this compound and its alternatives, and offers detailed experimental protocols.
Executive Summary
The purity of commercial dyes is a significant factor in the reproducibility and reliability of experimental results. Impurities can lead to inconsistent performance, altered toxicological profiles, and unpredictable interactions in complex biological and chemical systems. This guide focuses on this compound, offering a framework for its purity assessment and a comparison with other commercially available direct orange dyes. While specific purity data from commercial suppliers is often proprietary, this guide provides the tools to independently assess dye quality.
Comparison of Direct Orange Dyes
This compound is primarily utilized for coloring paper products.[1][2][3] However, for applications in textiles, leather, and other materials, alternative direct orange dyes are often employed. A comparison of key characteristics for this compound and a common alternative, Direct Orange 39, is presented below.
| Feature | This compound | Direct Orange 39 |
| Chemical Class | Diazo | Stilbene |
| C.I. Number | Not consistently specified | 40215[4][5] |
| Physical Appearance | Orange Powder | Reddish Orange to Red Brown Powder |
| Solubility | Soluble in water | Soluble in water |
| Primary Application | Paper | Leather, Paper, Textiles (Cotton, Viscose, Silk) |
| Light Fastness | 2 (Poor) | 6-7 (Very Good) |
| Washing Fastness | 2 (Poor) | 4 (Good) |
Note: Fastness ratings are typically on a scale of 1 to 8, with 8 being the highest fastness.
Experimental Protocols for Purity Assessment
Accurate determination of dye purity is essential. The following are detailed protocols for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-DAD)
HPLC with a Diode Array Detector (DAD) is a powerful technique for separating and quantifying the active dye component from its impurities.
Objective: To determine the percentage purity of this compound by separating it from potential impurities and byproducts.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions (Example):
-
Mobile Phase A: 20 mM Ammonium acetate buffer (pH 6.8)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: DAD monitoring at the maximum absorption wavelength (λmax) of this compound (determined by scanning a standard solution).
Procedure:
-
Standard Preparation: Accurately weigh a reference standard of this compound and prepare a stock solution in a suitable solvent (e.g., water or a water/methanol mixture). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of commercial this compound and prepare a solution of the same concentration as the highest calibration standard.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the purity of the commercial sample as follows:
Purity (%) = (Concentration from HPLC / Initial Weighed Concentration) x 100
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a more accessible method for estimating dye concentration, although it is less specific than HPLC as it measures the total absorbance of all colored components at a specific wavelength.
Objective: To estimate the concentration of this compound in a commercial sample based on its absorbance.
Instrumentation:
-
UV-Visible Spectrophotometer with matched quartz cuvettes.
Procedure:
-
Determine λmax: Prepare a dilute solution of high-purity this compound in deionized water. Scan the solution from 200-800 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of standard solutions of the high-purity this compound of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (Beer-Lambert Law).
-
Sample Analysis: Prepare a solution of the commercial this compound of a concentration that falls within the range of the calibration curve. Measure the absorbance of the sample solution at the λmax.
-
Concentration Determination: Determine the concentration of the dye in the sample solution from the calibration curve. The purity can be estimated by comparing the absorbance of the sample to a standard of the same concentration.
Common Impurities in Commercial Azo Dyes
The synthesis of azo dyes can result in various impurities. While specific impurities for this compound are not extensively documented in publicly available literature, common impurities in diazo dyes can include:
-
Unreacted starting materials: Such as the aromatic amines and coupling agents used in the synthesis.
-
Isomers: Positional isomers formed during the coupling reaction.
-
Byproducts from side reactions: Including oxidation or reduction products of the dye or starting materials.
-
Inorganic salts: Resulting from the synthesis and purification processes.
The presence of these impurities can be detected as separate peaks in an HPLC chromatogram.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the purity of a commercial dye sample.
Caption: Workflow for Dye Purity Assessment.
Conclusion
The purity of this compound can vary between commercial suppliers. For applications where high purity is paramount, it is essential for researchers to implement their own quality control measures. The HPLC-DAD method is recommended for a precise and accurate determination of purity, while UV-Visible spectrophotometry offers a simpler, more accessible screening method. When considering alternatives, factors such as the intended application, required fastness properties, and chemical compatibility should be taken into account. Direct Orange 39, for instance, offers superior light and wash fastness, making it a more suitable choice for textile applications. By employing the methodologies outlined in this guide, researchers can make informed decisions regarding the selection and use of commercial direct orange dyes.
References
- 1. This compound Dyes Manufacturers in Mumbai Gujarat India [colorantsgroup.com]
- 2. colorantsgroup.com [colorantsgroup.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. colorantsgroup.com [colorantsgroup.com]
- 5. Direct Orange 39 Dyes | CAS No.1325-54-8 Manufacturers in Mumbai Gujarat India [colorantsgroup.com]
Safety Operating Guide
Proper Disposal of Direct Orange 118: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount for both personal safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Direct Orange 118 (CAS No. 60202-34-8), a diazo dye. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Key Safety and Chemical Data
| Property | Value | Source |
| CAS Number | 60202-34-8 | [1] |
| Chemical Class | Diazo Dye | |
| Appearance | Orange Powder | |
| Molecular Formula | C35H24N6Na4O15S4 | [2] |
| Molecular Weight | 988.82 g/mol | [2] |
| Solubility | Soluble in water | [3] |
| Acute Toxicity | No information available | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste in a laboratory setting. This procedure is based on general best practices for the handling of hazardous chemical waste and specifically for dye compounds.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE when handling this compound, including:
-
Chemical safety goggles
-
Nitrile gloves
-
A lab coat
-
-
Handle the solid dye in a well-ventilated area or a chemical fume hood to minimize the inhalation of dust particles.
2. Waste Segregation and Collection:
-
Crucially, never dispose of this compound or its solutions down the drain. All waste containing this dye must be treated as hazardous waste.
-
Establish a designated hazardous waste accumulation area in your laboratory.
-
Use separate, clearly labeled hazardous waste containers for:
-
Solid Waste: Unused or expired this compound powder, and any materials contaminated with the solid dye (e.g., weighing papers, contaminated paper towels, and gloves).
-
Aqueous Waste: All solutions containing this compound, including experimental residues and rinsates from cleaning contaminated labware.
-
3. Container Management:
-
Ensure all hazardous waste containers are made of a compatible material and have a secure, tight-fitting lid.
-
Label each container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Keep waste containers closed at all times, except when adding waste.
4. Decontamination of Laboratory Equipment:
-
Thoroughly rinse any laboratory equipment (e.g., beakers, flasks, spatulas) that has come into contact with this compound.
-
The initial rinsate must be collected as hazardous aqueous waste. Subsequent rinses should also be collected to ensure no dye is released into the sanitary sewer system.
5. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Direct Orange 118
Essential safety protocols and logistical plans are paramount for laboratory professionals engaged in research and development. This guide provides detailed, procedural instructions for the safe handling and disposal of Direct Orange 118, ensuring the well-being of researchers and the integrity of experimental outcomes.
This compound is an organic dye primarily used in the textile and paper industries.[1][2][3] While valuable in various applications, it presents potential health hazards that necessitate stringent safety measures. The substance is harmful if swallowed and may cause irritation to the respiratory system, eyes, and skin.[1][4] Furthermore, there are possible risks of irreversible effects, underscoring the importance of meticulous handling.
Personal Protective Equipment (PPE) and Hazard Mitigation
A proactive approach to safety involves the consistent use of appropriate personal protective equipment. The following table summarizes the recommended PPE and engineering controls to minimize exposure to this compound.
| Exposure Route | Potential Hazards | Required Personal Protective Equipment (PPE) | Engineering Controls & Work Practices |
| Inhalation | Respiratory irritation | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust or aerosols. |
| Dermal (Skin) | Skin irritation in sensitive individuals | Chemical-resistant gloves (e.g., nitrile), a lab coat or apron, and closed-toe shoes. | Avoid direct skin contact. Wash hands thoroughly with soap and water after handling. |
| Ocular (Eye) | Eye irritation | Chemical safety goggles or a face shield. | An eyewash station should be readily accessible in the immediate work area. |
| Ingestion | Harmful if swallowed, may cause stomach discomfort | Not applicable (prevention is key) | Do not eat, drink, or smoke in laboratory areas. Clearly label all containers. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is critical for minimizing risks associated with this compound.
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is worn correctly.
-
Conduct all weighing and solution preparation within a certified chemical fume hood to control airborne particles.
-
Use a disposable weighing paper or boat to avoid contamination of balances.
2. Dissolution and Use:
-
When dissolving the dye, add the powder slowly to the solvent to prevent splashing.
-
Keep containers tightly closed when not in use to prevent spills and evaporation.
-
Clearly label all solutions with the chemical name, concentration, and hazard information.
3. Post-Experiment Decontamination:
-
Wipe down all work surfaces with an appropriate cleaning agent.
-
Thoroughly clean all non-disposable equipment that has come into contact with the dye.
-
Remove PPE in the designated area, avoiding cross-contamination.
Emergency and Disposal Plan
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Emergency Procedures:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention. |
| Ingestion | Rinse the mouth with water and drink plenty of water. Do not induce vomiting. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite). Scoop the absorbed material into a labeled, sealed container for proper disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department. |
Disposal Plan: All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Emergency Response Logic for this compound Exposure
Caption: A logical diagram outlining the immediate first aid steps for different exposure routes.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
